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  • Product: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole
  • CAS: 104777-39-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: A Versatile Electrophilic Probe for Covalent Targeting in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potent Chemical Tool 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a heterocyclic compound featuring a central isoxazole ring subs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Chemical Tool

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a heterocyclic compound featuring a central isoxazole ring substituted with phenyl, methyl, and bromoacetyl groups. Its Chemical Abstracts Service (CAS) number is 104777-39-1.[1] This molecule has garnered significant interest in medicinal chemistry and chemical biology due to the presence of a highly reactive α-bromoacetyl moiety, which acts as an electrophilic "warhead." This functional group allows for the formation of stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. This property makes it an invaluable tool for the design of covalent inhibitors and the development of chemical probes to study protein function. The isoxazole scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole, offering a technical resource for its utilization in research and drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 104777-39-1[1]
Molecular Formula C₁₂H₁₀BrNO₂[1]
Molecular Weight 280.12 g/mol [1]
Appearance Powder[1]
Melting Point 46-50 °C[1]
SMILES Cc1onc(-c2ccccc2)c1C(=O)CBr[1]
InChI Key QKOOGOQWNSWJFQ-UHFFFAOYSA-N[1]

Safety Information:

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, face shield, and gloves, should be worn when handling this compound.[1]

Hazard StatementDescription
H302Harmful if swallowed
GHS Pictogram
GHS07 (Exclamation Mark)

Synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: A Multi-Step Approach

The synthesis of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole can be achieved through a multi-step pathway, commencing with the construction of the core isoxazole ring, followed by functionalization to introduce the bromoacetyl group.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Friedel-Crafts Acylation (Proposed) cluster_4 Step 5: Bromination A Benzaldehyde Oxime + Ethyl Acetoacetate B Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A->B Heat, ZnCl₂ C 5-Methyl-3-phenylisoxazole-4-carboxylic Acid B->C 1. NaOH 2. HCl D 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride C->D (COCl)₂, SOCl₂ or (Cl₃CO)₂CO E 4-Acetyl-5-methyl-3-phenylisoxazole D->E Me₂Cd or MeLi/CuI F 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole E->F Br₂/HBr or NBS

Figure 1: Proposed synthetic pathway for 4-(bromoacetyl)-5-methyl-3-phenylisoxazole.

Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible synthesis based on established chemical transformations for each step.

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • In a round-bottom flask, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq).

  • Heat the mixture gradually to 60°C without a solvent for approximately one hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add ethanol with stirring for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to yield ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Step 2: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

  • Suspend the ethyl ester from Step 1 in a 5% aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature for approximately four hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with 2N hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and recrystallize from hot ethanol to obtain pure 5-methyl-3-phenylisoxazole-4-carboxylic acid.

Step 3: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride

  • In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in a dry organic solvent such as toluene or chlorobenzene.

  • Add bis(trichloromethyl) carbonate (triphosgene) (0.4-0.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (e.g., 110-130°C in toluene or chlorobenzene) for several hours until the reaction is complete.

  • Distill the acyl chloride under reduced pressure to obtain the purified product.

Step 4 (Proposed): Synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole

  • To a solution of the acyl chloride from Step 3 in a dry, aprotic solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78°C), add a Gilman reagent such as lithium dimethylcuprate (Me₂CuLi), prepared from methyl lithium and copper(I) iodide, or dimethylcadmium (Me₂Cd).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Step 5: Synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

  • Dissolve 4-acetyl-5-methyl-3-phenylisoxazole in a suitable solvent such as acetic acid or chloroform.

  • Add a brominating agent such as bromine (Br₂) in the presence of a catalytic amount of hydrobromic acid (HBr) or N-bromosuccinimide (NBS).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(bromoacetyl)-5-methyl-3-phenylisoxazole.

Chemical Reactivity: The Bromoacetyl "Warhead"

The key to the utility of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole lies in the reactivity of the α-bromoacetyl group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, particularly the side chains of amino acids.

Reactivity_Diagram Reagent 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole Covalent_Adduct Covalent Adduct Reagent->Covalent_Adduct SN2 Reaction Nucleophile Nucleophile (e.g., Cys-SH, His-Im, Lys-NH₂) Nucleophile->Reagent Leaving_Group Br⁻ Covalent_Adduct->Leaving_Group

Figure 2: General reaction mechanism of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole with a biological nucleophile.

The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable covalent bond. The thiol group of cysteine is a particularly potent nucleophile for this reaction, making cysteine residues in proteins prime targets for covalent modification by this compound.

Applications in Drug Discovery and Chemical Biology

The ability of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole to covalently modify proteins makes it a valuable tool in several areas of research and development.

Covalent Inhibitor Design

Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the potential to overcome drug resistance. The bromoacetyl group of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole serves as an effective "warhead" for targeting specific nucleophilic residues in the active site of an enzyme or the binding pocket of a receptor. The isoxazole scaffold can be further modified to enhance binding affinity and selectivity for the target protein.

Covalent_Inhibition Inhibitor 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole Covalent_Complex Irreversibly Inhibited Enzyme-Inhibitor Complex Inhibitor->Covalent_Complex Covalent Bond Formation Enzyme Enzyme Active Site with Nucleophile (e.g., Cys) Enzyme->Covalent_Complex

Figure 3: Schematic of covalent enzyme inhibition by 4-(bromoacetyl)-5-methyl-3-phenylisoxazole.

Chemical Probe for Protein Labeling and Target Identification

Beyond its therapeutic potential, 4-(bromoacetyl)-5-methyl-3-phenylisoxazole can be employed as a chemical probe to identify and study protein targets. By attaching a reporter tag (e.g., a fluorophore or a biotin moiety) to the isoxazole scaffold, researchers can label proteins that interact with the molecule. Subsequent proteomic analysis can then be used to identify the labeled proteins, providing insights into the compound's mechanism of action and potential off-target effects. This approach is instrumental in target validation and drug discovery.

Potential as an Acetyl-CoA Carboxylase (ACC) Inhibitor

Recent studies have highlighted 4-phenoxy-phenyl isoxazoles as novel inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis that is a target in cancer and metabolic diseases. Given the structural similarities, 4-(bromoacetyl)-5-methyl-3-phenylisoxazole could be investigated for its potential to covalently inhibit ACC, offering a different mechanism of action compared to existing reversible inhibitors.

Conclusion

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a versatile and powerful chemical tool for researchers in drug discovery and chemical biology. Its well-defined chemical reactivity, coupled with the favorable properties of the isoxazole scaffold, makes it an ideal candidate for the development of covalent inhibitors and chemical probes. A clear understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the quest for novel therapeutics and a deeper understanding of biological systems.

References

  • Chandra, N. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. Available at: [Link]

  • Google Patents. (2000). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. CN1233634C.
  • Singh, J., et al. (2017). The rise of covalent drugs. Nature Reviews Drug Discovery, 16(5), 307–327. Available at: [Link]

  • Zhang, J., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1557. Available at: [Link]

  • Stephan, A. F. (2012). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 31(1), 164-179. Available at: [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action Theories for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Executive Summary 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS: 104777-39-1) is a highly reactive heterocyclic building block characterized by an electrophilic -haloketone "warhead" attached to a lipophilic isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS: 104777-39-1) is a highly reactive heterocyclic building block characterized by an electrophilic


-haloketone "warhead" attached to a lipophilic isoxazole scaffold. While often utilized as a synthetic intermediate for bioactive thiazolyl-isoxazole libraries, its mechanism of action (MoA) in a biological context is defined by irreversible covalent modification .

This guide analyzes the compound's dual-nature utility:

  • Biological Probe: As a cysteine-targeting alkylating agent for chemoproteomic profiling.

  • Synthetic Precursor: As the electrophilic component in the Hantzsch thiazole synthesis of antimicrobial and anticancer agents.

Part 1: Chemical Structure & Reactivity Profile

The Electrophilic Warhead

The core reactivity of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole lies in the bromoacetyl moiety (


).
  • Mechanism: The carbonyl group withdraws electron density from the adjacent carbon, making the methylene carbon highly electrophilic.

  • Susceptibility: It undergoes rapid

    
     substitution reactions with "soft" nucleophiles, particularly thiols (R-SH) and thioamides.
    
  • Scaffold Role: The 3-phenyl-5-methylisoxazole ring provides steric bulk and lipophilicity (

    
    ), facilitating membrane permeability and non-covalent binding affinity in hydrophobic pockets of potential protein targets.
    
Key Physicochemical Data
PropertyValueImplication
Molecular Formula

Halogenated electrophile
Molecular Weight 280.12 g/mol Fragment-like chemical space
Reactive Motif

-Bromoketone
Covalent cysteine modification
Lipophilicity High (Aromatic/Methyl)Membrane permeable; hydrophobic interactions

Part 2: Biological Mechanism of Action (Theories)

Theory A: Irreversible Covalent Inhibition (Direct Action)

In a biological assay, this compound acts as a non-specific or semi-specific alkylating agent . It does not function via reversible occupancy-driven inhibition (like standard competitive inhibitors) but rather through covalent tethering.

Mechanism Steps:

  • Recognition: The isoxazole ring associates with a hydrophobic pocket on the protein surface.

  • Nucleophilic Attack: A solvent-exposed or active-site cysteine thiolate (

    
    ) attacks the 
    
    
    
    -carbon of the bromoacetyl group.
  • Displacement: Bromide (

    
    ) is expelled as a leaving group.
    
  • Irreversible Complex: A stable thioether bond forms, permanently disabling the enzyme or tagging the protein.

Target Class Implications:

  • Cysteine Proteases: High potential for inhibition due to the catalytic cysteine.

  • Kinases: Potential targeting of non-catalytic cysteines in the ATP binding pocket (similar to covalent kinase inhibitors).

Theory B: Pharmacophore Assembly (Synthetic Action)

The most documented "action" of this compound is its transformation into thiazolyl-isoxazole derivatives . The bromoacetyl group reacts with thioureas or thioamides to form a thiazole ring. The resulting product (not the precursor) is often the bioactive species, exhibiting antimicrobial, anti-inflammatory, or anticancer activity (e.g., inhibition of bacterial DNA gyrase or eukaryotic kinases).

Part 3: Experimental Protocols

Protocol A: Cysteine Reactivity Assay (Validation of Electrophilicity)

Purpose: To quantify the intrinsic reactivity of the bromoacetyl warhead toward biological nucleophiles.

Materials:

  • Compound: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (10 mM in DMSO).

  • Nucleophile: L-Cysteine or Glutathione (GSH) (10 mM in PBS).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Detection: LC-MS/MS or DTNB (Ellman's Reagent).

Workflow:

  • Incubation: Mix

    
     of Compound stock with 
    
    
    
    of Nucleophile stock in
    
    
    PBS.
  • Time-Course: Incubate at

    
    . Aliquot samples at 
    
    
    
    min.
  • Quenching: Stop reaction with

    
     Formic Acid (for LC-MS).
    
  • Analysis: Monitor the disappearance of the parent peak (

    
    ) and appearance of the adduct peak (
    
    
    
    ).
  • Data Output: Calculate the pseudo-first-order rate constant (

    
    ).
    
Protocol B: Hantzsch Thiazole Synthesis (Generation of Bioactive Library)

Purpose: To synthesize a bioactive 4-(2-aminothiazol-4-yl)-isoxazole derivative.

Workflow:

  • Reactants: Dissolve 4-(bromoacetyl)-5-methyl-3-phenylisoxazole (1.0 eq) and a substituted thiourea (1.1 eq) in Ethanol (

    
     concentration).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Hexane:EtOAc).
    
  • Precipitation: Cool to room temperature. The hydrobromide salt of the product often precipitates.

  • Neutralization: Filter the solid and wash with

    
    
    
    
    
    to liberate the free base.
  • Purification: Recrystallize from EtOH/Water.

  • Validation: Confirm structure via

    
    -NMR (Disappearance of 
    
    
    
    singlet at
    
    
    ; appearance of thiazole proton).

Part 4: Visualization of Mechanisms

Diagram 1: Biological Mechanism (Covalent Alkylation)

This diagram illustrates the irreversible modification of a protein cysteine residue by the bromoacetyl warhead.

BioMechanism Compound 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole (Electrophile) Complex Enzyme-Inhibitor Complex (Tetrahedral Intermediate) Compound->Complex Binding (Kd) Target Protein Target (Cysteine-SH) Target->Complex Nucleophilic Attack Product Alkylated Protein (Thioether Adduct) Complex->Product SN2 Substitution (Irreversible) LeavingGroup Bromide Ion (Br-) Complex->LeavingGroup Elimination

Caption: The


 reaction pathway where the catalytic cysteine thiolate attacks the 

-methylene carbon, displacing bromide and forming a permanent covalent bond.
Diagram 2: Synthetic Utility (Hantzsch Pathway)

This diagram details the transformation of the scaffold into bioactive thiazole derivatives.[1]

SyntheticPathway Precursor 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole Intermediate S-Alkylated Intermediate Precursor->Intermediate S-Alkylation (-HBr) Reagent Thiourea / Thioamide (R-CS-NH2) Reagent->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization FinalDrug Bioactive Thiazolyl-Isoxazole (Antimicrobial/Anticancer) Cyclization->FinalDrug -H2O

Caption: The Hantzsch synthesis pathway converting the bromoacetyl precursor into a thiazole pharmacophore, a common strategy in medicinal chemistry.[1]

References

  • PubChem. 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Thiazole Synthesis: Mechanism and Applications. Available at: [Link]

  • National Institutes of Health (PMC).Reaction of unsymmetrical

    
    -bromo-1,3-diketones with N-substituted thioureas. (Discusses the use of bromoacetyl isoxazoles in heterocycle synthesis). Available at: [Link]
    

Sources

Foundational

An In-depth Technical Guide to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: Synthesis, Reactivity, and Applications in Covalent Drug Discovery

This guide provides a comprehensive technical overview of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole, a heterocyclic compound with significant potential in drug discovery and chemical biology. We will delve into its synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole, a heterocyclic compound with significant potential in drug discovery and chemical biology. We will delve into its synthesis, physicochemical properties, and the nuanced reactivity of its α-bromo ketone moiety, which makes it a prime candidate for the development of covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Strategic Importance of the Isoxazole Scaffold and Covalent Modifiers

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and metabolic stability have led to its incorporation into a wide range of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][4] The fusion of this established heterocyclic system with a reactive bromoacetyl group introduces a powerful tool for targeted covalent inhibition. Covalent inhibitors, by forming a stable bond with their target protein, can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to traditional non-covalent inhibitors. The bromoacetyl group is a well-established electrophilic warhead that can react with nucleophilic amino acid residues, such as cysteine, histidine, and lysine, to form a permanent covalent adduct.

This guide will provide a plausible synthetic route to 4-(bromoacetyl)-5-methyl-3-phenylisoxazole, detail its key chemical characteristics, and explore its potential as a valuable tool in the design and discovery of next-generation covalent therapies.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key properties of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂[5]
Molecular Weight 280.12 g/mol [5]
CAS Number 104777-39-1[5]
Appearance Powder[5]
Melting Point 46-50 °C[5]
InChI Key QKOOGOQWNSWJFQ-UHFFFAOYSA-N[5]
SMILES Cc1onc(-c2ccccc2)c1C(=O)CBr[5]

Spectroscopic Data (Predicted)

While extensive experimental spectroscopic data for this specific molecule is not widely published, we can predict its key spectral features based on its structure and data for analogous compounds.[6]

  • ¹H NMR: Protons on the phenyl group would appear in the aromatic region (δ 7.2-7.8 ppm). The methyl protons would be a singlet at approximately δ 2.5 ppm. The methylene protons of the bromoacetyl group would likely appear as a singlet around δ 4.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the bromoacetyl group would be significantly downfield (δ > 180 ppm). The carbons of the phenyl and isoxazole rings would appear in the range of δ 110-160 ppm. The methyl carbon would be upfield (δ ~15-20 ppm), and the methylene carbon of the bromoacetyl group would be around δ 30-35 ppm.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).[6] Predicted m/z for the protonated molecule [M+H]⁺ is 279.99678.[7]

Synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Ketone Synthesis cluster_3 Step 4: α-Bromination Carboxylic_Acid 5-Methyl-3-phenylisoxazole- 4-carboxylic acid Acyl_Chloride 5-Methyl-3-phenylisoxazole- 4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ DMF (cat.), CH₂Cl₂ Weinreb_Amide N-methoxy-N,5-dimethyl- 3-phenylisoxazole-4-carboxamide Acyl_Chloride->Weinreb_Amide HN(OMe)Me·HCl Pyridine, CH₂Cl₂ Ketone 1-(5-Methyl-3-phenylisoxazol- 4-yl)ethan-1-one Weinreb_Amide->Ketone 1. MeMgBr, THF 2. H₃O⁺ workup Final_Product 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole Ketone->Final_Product Br₂, AcOH

Caption: Proposed synthetic pathway for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

  • Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent amidation. Thionyl chloride or oxalyl chloride are common reagents for this transformation.

  • Procedure:

    • To a solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC for the disappearance of the starting material.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 2: Synthesis of N-methoxy-N,5-dimethyl-3-phenylisoxazole-4-carboxamide (Weinreb Amide)

  • Rationale: The formation of a Weinreb amide is a strategic choice as it allows for the controlled addition of an organometallic reagent in the next step to form a ketone without over-addition to form a tertiary alcohol.

  • Procedure:

    • Dissolve the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the Weinreb amide.

Step 3: Synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-one

  • Rationale: The Grignard reagent (methylmagnesium bromide) adds to the Weinreb amide to form a stable chelated intermediate, which upon acidic workup, hydrolyzes to the desired ketone.

  • Procedure:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.

    • Add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify by column chromatography to yield the acetylisoxazole intermediate.

Step 4: Synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

  • Rationale: The final step is the α-bromination of the ketone. This electrophilic substitution reaction is typically carried out using molecular bromine in an acidic medium like acetic acid.

  • Procedure:

    • Dissolve the acetylisoxazole (1.0 eq) in glacial acetic acid (5 mL/mmol).

    • Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

    • Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution, sodium thiosulfate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(bromoacetyl)-5-methyl-3-phenylisoxazole.

Reactivity and Mechanism of Covalent Modification

The key to the utility of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole in drug discovery lies in the reactivity of the α-bromo ketone. This functional group is a potent electrophile, susceptible to nucleophilic attack by amino acid side chains on a target protein.

Caption: General mechanism of covalent modification by 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole.

The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic residue (e.g., the thiolate of cysteine) attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a stable thioether bond. The rate of this reaction is influenced by the pKa of the nucleophilic residue and the accessibility of the target site within the protein's three-dimensional structure.

Applications in Drug Discovery and Chemical Biology

The ability of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole to act as a covalent modifier opens up a range of applications for researchers in drug development.

  • Covalent Inhibitor Scaffolding: This molecule can serve as a starting point or a fragment for the development of highly potent and selective covalent inhibitors. By incorporating this reactive isoxazole into a scaffold that provides non-covalent binding affinity for a target of interest, researchers can design drugs with prolonged and often irreversible inhibitory activity. The isoxazole core itself may contribute to binding and selectivity, given the broad biological activities of this class of compounds.[3][4]

  • Activity-Based Protein Profiling (ABPP): 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole can be adapted for use in ABPP, a powerful chemoproteomic technique used to identify and characterize enzyme function in complex biological systems. By attaching a reporter tag (e.g., a fluorophore or biotin) to the phenyl ring, this molecule could be used as a probe to covalently label and identify novel protein targets.

  • Fragment-Based Drug Discovery (FBDD): The compound's relatively small size and molecular weight make it suitable for use in FBDD campaigns. Screening this reactive fragment against a protein library could identify "hitching posts" – nucleophilic residues in or near binding pockets that can be targeted for covalent modification.

Safety and Handling

As an α-bromo ketone, 4-(bromoacetyl)-5-methyl-3-phenylisoxazole is a reactive electrophile and should be handled with appropriate care. It is classified as an irritant and is harmful if swallowed.[5][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole represents a compelling molecular entity for researchers at the interface of chemistry and biology. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The true value of this compound lies in the strategic combination of a biologically relevant isoxazole core with a reactive bromoacetyl group, making it a powerful tool for the design of covalent inhibitors and chemical probes. As the field of targeted covalent inhibition continues to expand, molecules like 4-(bromoacetyl)-5-methyl-3-phenylisoxazole will undoubtedly play a crucial role in the development of novel therapeutics for a wide range of diseases.

References

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

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  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

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Exploratory

Basic characteristics of "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole"

An In-Depth Technical Guide to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: A Versatile Tool for Covalent Ligand Discovery Introduction In the landscape of modern drug discovery, the strategic deployment of privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: A Versatile Tool for Covalent Ligand Discovery

Introduction

In the landscape of modern drug discovery, the strategic deployment of privileged scaffolds and reactive functional groups is paramount. The isoxazole ring system represents one such scaffold, a five-membered heterocycle that is a cornerstone in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in medicinal chemistry.[1] When this stable core is functionalized with a bromoacetyl group, an α-haloketone, the resulting molecule, 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole , is transformed from a simple building block into a highly reactive and valuable tool for chemical biology and covalent drug development.

The bromoacetyl moiety acts as an electrophilic "warhead," capable of forming a stable, permanent covalent bond with nucleophilic residues on protein targets. This capacity for covalent inhibition offers distinct therapeutic advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets often considered "undruggable" by traditional non-covalent inhibitors. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the fundamental characteristics of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, from its synthesis and physicochemical properties to its mechanism of action and applications as a sophisticated chemical probe.

Part 1: Physicochemical and Structural Characteristics

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a solid, typically appearing as a powder, with a defined set of properties that underpin its utility.[3] The molecule's architecture is a composite of three key functional regions: the stable 5-methyl-3-phenylisoxazole core, which provides a rigid and tunable platform for molecular recognition, and the reactive 4-bromoacetyl group, which enables covalent targeting.

PropertyValueReference
CAS Number 104777-39-1[3][4]
Molecular Formula C₁₂H₁₀BrNO₂[3][4]
Molecular Weight 280.12 g/mol [3][4]
Appearance Powder[3]
Melting Point 46-50 °C[3]
Synonym 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone[3][4]

The structural arrangement of the phenyl and isoxazole rings is a critical determinant of how the molecule presents itself to a biological target. X-ray crystallography studies on the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid reveal a significant dihedral angle between the phenyl and isoxazole rings, on the order of 56.6°.[5][6] This non-planar conformation is crucial for establishing specific three-dimensional interactions within a protein binding site. The isoxazole ring itself is largely planar, providing a rigid anchor for the reactive bromoacetyl group.[5][6]

Part 2: Synthesis and Characterization

The synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is logically approached via a two-step process starting from its non-brominated precursor, 4-Acetyl-5-methyl-3-phenylisoxazole. This precursor is a known intermediate in pharmaceutical development.[7]

Synthesis_Workflow start Benzaldehyde Oxime + Ethyl Acetoacetate precursor 4-Acetyl-5-methyl-3-phenylisoxazole start->precursor Step 1: Isoxazole Ring Formation final_product 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole precursor->final_product Step 2: Alpha-Bromination

Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole (Precursor)

This step involves the construction of the core isoxazole ring. The choice of reactants is critical; a common and effective method involves the reaction between a hydroxylamine derivative (or an oxime) and a β-dicarbonyl compound. This protocol is adapted from established methods for similar isoxazole syntheses.[6]

  • To a solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq).

  • Introduce a dehydrating agent or catalyst, such as anhydrous zinc chloride, to facilitate the cyclization and condensation reaction.

  • Heat the reaction mixture under reflux for several hours, monitoring progress by Thin Layer Chromatography (TLC). The causality here is that heat provides the activation energy for the condensation and subsequent intramolecular cyclization to form the stable aromatic isoxazole ring.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the acetyl precursor.

Step 2: Alpha-Bromination to Yield 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

This step installs the reactive warhead. The ketone's α-position is selectively brominated due to the acidity of the α-protons, which allows for the formation of an enol or enolate intermediate that readily reacts with an electrophilic bromine source.

  • Dissolve the 4-Acetyl-5-methyl-3-phenylisoxazole (1.0 eq) in a suitable solvent, such as glacial acetic acid or chloroform.

  • Slowly add a solution of elemental bromine (Br₂) (1.0-1.1 eq) in the same solvent at room temperature or slightly below to control the reaction rate and minimize side products. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of acid can be used as a safer alternative to liquid bromine.

  • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize any excess bromine.

  • Extract the product into an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel or recrystallization to obtain pure 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole.

Spectroscopic Characterization

The structural identity of the final compound is confirmed using a suite of spectroscopic techniques. While specific experimental data is not widely published, the expected signatures can be reliably predicted.

TechniqueExpected Signature
¹H NMR Phenyl protons (multiplet, ~7.4-7.8 ppm), -CH₂Br (singlet, ~4.5 ppm) , -CH₃ (singlet, ~2.5 ppm). The downfield shift of the methylene protons is characteristic of their proximity to the bromine atom and the carbonyl group.
¹³C NMR Phenyl carbons, isoxazole ring carbons, C=O (ketone, ~190 ppm) , -CH₂Br (~30-35 ppm) , -CH₃ (~12-15 ppm).
Mass Spec (ESI+) Predicted [M+H]⁺ at m/z 279.99678. The key diagnostic feature is the isotopic pattern of bromine, which will show two major peaks of nearly equal intensity: the molecular ion (M⁺) containing ⁷⁹Br and the M+2 peak containing ⁸¹Br.[8][9]
IR Spectroscopy Strong C=O stretching vibration for the ketone (~1690-1710 cm⁻¹), C=N and C=C stretching from the isoxazole and phenyl rings (~1500-1600 cm⁻¹).

Part 3: Chemical Reactivity and Covalent Targeting Mechanism

The scientific value of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is dominated by the reactivity of its bromoacetyl group. This functional group is a classic electrophile designed to react with nucleophilic amino acid residues at the active or allosteric sites of proteins.

Mechanism of Action: Covalent Modification

The primary mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to attack by soft nucleophiles, with the thiol group of a cysteine residue being the most common biological target.

Caption: Covalent labeling of a cysteine residue.

The reaction proceeds as follows:

  • Binding: The molecule first reversibly binds to the protein's target site, guided by non-covalent interactions involving the phenyl and isoxazole moieties.

  • Reaction: The deprotonated thiolate anion (S⁻) of a reactive cysteine residue attacks the α-carbon of the bromoacetyl group.

  • Bond Formation: This attack displaces the bromide leaving group, forming a stable thioether bond and permanently linking the inhibitor to the protein.

This mechanism is exemplified by studies on similar 3-bromo-4,5-dihydroisoxazole derivatives, which have been shown to covalently inactivate the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by reacting with a catalytic cysteine residue.[10] This provides strong authoritative grounding for the proposed reactivity of the bromoacetyl warhead in this specific isoxazole context.

Part 4: Applications in Drug Discovery and Chemical Biology

The unique combination of a privileged scaffold and a reactive warhead makes 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole a powerful tool.

  • Covalent Inhibitor Development: This molecule serves as an excellent starting point or fragment for developing targeted covalent inhibitors (TCIs). The isoxazole core can be further elaborated to enhance selectivity and binding affinity for a specific protein target, while the bromoacetyl group ensures potent, irreversible inhibition. The broad biological activities of isoxazoles—including anti-inflammatory, anticancer, and antimicrobial effects—suggest numerous therapeutic areas for exploration.[11][12][13]

  • Activity-Based Protein Profiling (ABPP): In ABPP, reactive probes are used to map the active sites of enzymes within complex proteomes. 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole can be modified with a reporter tag (e.g., a fluorophore or biotin) to create a probe for identifying new drug targets or assessing off-target effects of other covalent drugs.

  • Fragment-Based Lead Discovery (FBLD): As a reactive fragment, this molecule can be used in screening campaigns to identify proteins that are susceptible to covalent modification. Hits from such screens can then be optimized into potent lead compounds.

  • Intermediate for Heterocyclic Synthesis: The reactive handle can also be used in further synthetic transformations, for instance, in the construction of thiazole rings or other complex heterocyclic systems.[14]

Part 5: Safety, Handling, and Storage

As a reactive electrophile, 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole must be handled with appropriate caution. Its reactivity is not limited to protein targets and can extend to other biological molecules and handling materials.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statement H302: Harmful if swallowed[3][15]
Associated Hazards May cause skin, eye, and respiratory irritation. Similar brominated heterocycles are known to be corrosive and can cause severe eye damage.[15][16][17]
Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of the powder.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. A face shield is recommended when handling larger quantities.[3]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Storage
  • Store in a tightly sealed container to prevent moisture ingress.

  • Keep in a cool, dark, and dry place. Recommended storage temperature is often between 0-8°C.[7]

  • It is classified as a combustible solid.[3] Store away from strong oxidizing agents and bases.

Conclusion

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is more than a simple chemical; it is a precision tool for the modern drug hunter. Its design elegantly marries the stability and recognition properties of the phenylisoxazole scaffold with the targeted reactivity of a bromoacetyl warhead. This combination provides a powerful platform for the rational design of covalent inhibitors, the identification of novel drug targets through chemical proteomics, and the synthesis of complex molecular architectures. By understanding its fundamental characteristics, from synthesis to reactivity and safe handling, researchers can fully leverage the potential of this versatile molecule to advance the frontiers of chemical biology and therapeutic development.

References

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Foundational

An In-depth Technical Guide to Substituted Isoxazoles: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Isoxazole Moiety as a Privileged Scaffold The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties make it a "privileged scaffold," a molecular framework that is frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] The arrangement of the heteroatoms imparts a distinct dipole moment and the ability to act as both a hydrogen bond donor and acceptor, influencing a molecule's interaction with biological targets.[5] Furthermore, the isoxazole ring is relatively stable under physiological conditions yet possesses a latent reactivity that can be exploited for synthetic diversification or targeted metabolic activation.[6][7][8] This guide provides an in-depth exploration of the synthesis, reactivity, and therapeutic applications of substituted isoxazoles for professionals in chemical research and drug development.

Core Synthetic Strategies: Building the Isoxazole Ring

The construction of the isoxazole ring can be achieved through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The two most prominent strategies are the 1,3-dipolar cycloaddition and the condensation of hydroxylamine with a three-carbon component.[6]

The Huisgen 1,3-Dipolar Cycloaddition: A Convergent and Versatile Approach

The most powerful and widely used method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (or alkene).[6][9][10] This reaction, a type of Huisgen 1,3-dipolar cycloaddition, is a concerted, pericyclic process that forms the five-membered ring in a single, often highly regioselective, step.[11][12]

The key intermediate, the nitrile oxide, is typically generated in situ from an aldoxime precursor using a mild oxidant or by dehydrohalogenation of a hydroximoyl halide. This allows for significant variation in the R1 substituent. The dipolarophile, an alkyne, provides the C4 and C5 carbons of the ring, allowing for variation at the R2 and R3 positions.

Mechanism of 1,3-Dipolar Cycloaddition

The reaction proceeds through a concerted mechanism involving a six-electron, aromatic transition state, leading to a high degree of stereospecificity. The regioselectivity (i.e., the formation of the 3,5-disubstituted vs. the 3,4-disubstituted isomer) is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkyne.

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole

This protocol describes the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with phenylacetylene.

Materials:

Reagent M.W. ( g/mol ) Amount Moles
Benzaldoxime 121.14 1.21 g 10 mmol
Phenylacetylene 102.14 1.02 g 10 mmol
N-Chlorosuccinimide (NCS) 133.53 1.34 g 10 mmol
Triethylamine (TEA) 101.19 1.5 mL 10.8 mmol

| Chloroform (CHCl₃) | - | 50 mL | - |

Procedure:

  • Dissolve benzaldoxime (10 mmol) in 30 mL of chloroform in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add N-Chlorosuccinimide (NCS) (10 mmol) portion-wise to the solution over 5 minutes. Stir the mixture at room temperature for 1 hour. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.

  • Add phenylacetylene (10 mmol) to the reaction mixture.

  • Slowly add triethylamine (10.8 mmol) dropwise to the flask over 10 minutes. An exothermic reaction may be observed. The triethylamine serves to dehydrochlorinate the hydroximoyl chloride, generating the benzonitrile oxide in situ.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 3,5-diphenylisoxazole as a white solid.

Condensation with 1,3-Dicarbonyl Compounds

A classical and reliable method for forming isoxazoles involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones.[6][13][14] The reaction proceeds via initial formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[13][15]

G Start 1,3-Diketone + Hydroxylamine (NH₂OH) Step1 Condensation to form mono-oxime intermediate Start->Step1 Step2 Intramolecular attack of oxime -OH on second carbonyl Step1->Step2 Step3 Dehydration Step2->Step3 Product Substituted Isoxazole Step3->Product

Caption: Workflow for isoxazole synthesis from a 1,3-dicarbonyl compound.

Reactivity and Functionalization

While aromatic, the isoxazole ring possesses a weak N-O bond, making it susceptible to ring-opening reactions under specific conditions, particularly reductive or basic environments.[6][8] This reactivity is not a liability but a powerful tool, allowing the isoxazole to serve as a "masked" form of other functional groups like β-hydroxy ketones or enaminones.[6]

Key Reactions:

  • Reductive N-O Bond Cleavage: Catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents like Raney Nickel can cleave the N-O bond to yield various products, including enaminones or β-amino alcohols, depending on the subsequent workup.

  • Base-Mediated Ring Opening: In the presence of a strong base, isoxazoles lacking a substituent at the C3 position can undergo ring scission.[16] This is a key metabolic pathway for the drug Leflunomide.[16][17]

  • C-H Functionalization: More recent advances have enabled the direct functionalization of the isoxazole C-H bonds via transition metal-catalyzed cross-coupling reactions, allowing for late-stage modification of the scaffold.[18]

The Role of Isoxazoles in Drug Discovery

The isoxazole moiety is a prominent feature in numerous FDA-approved drugs, where it serves several critical functions.[3][19][20] Its unique physicochemical properties can enhance pharmacokinetic profiles, modulate target binding, and improve metabolic stability.[2][3]

Case Studies: FDA-Approved Isoxazole-Containing Drugs
Drug Name (Brand)StructureTherapeutic ClassMechanism of Action & Role of Isoxazole
Valdecoxib (Bextra)NSAID (COX-2 Inhibitor)Acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, reducing prostaglandin synthesis.[21][22][23] The sulfonamide-substituted phenyl group and the isoxazole ring are crucial for selective binding to the COX-2 active site. (Withdrawn from market).[21][24]
Leflunomide (Arava)DMARDAn immunomodulatory agent.[25] Its active metabolite, teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, thus halting the proliferation of lymphocytes.[26][27][28][29] The isoxazole ring undergoes metabolic opening to form the active metabolite.[25]
Isoxazole as a Bioisostere

In drug design, the isoxazole ring is frequently employed as a bioisostere for other functional groups, such as carboxylic acids or amides.[30] Bioisosteric replacement can maintain or improve biological activity while favorably modulating properties like lipophilicity, pKa, or metabolic stability. For example, replacing a carboxylic acid with a 3-hydroxyisoxazole group can mimic the acidic proton and hydrogen bonding capabilities while altering the molecule's overall physicochemical profile.[30]

Spectroscopic Characterization

The identification of substituted isoxazoles is confirmed through standard spectroscopic techniques.

  • ¹H NMR: Protons attached to the isoxazole ring typically appear in the aromatic region, with the C4-H proton often being the most deshielded.

  • ¹³C NMR: The chemical shifts of the ring carbons are distinctive. For instance, in isoxazole itself, C3 and C5 resonate at different fields than C4, and can be distinguished from an oxazole isomer where only one carbon is directly bonded to nitrogen.[31]

  • Mass Spectrometry: Provides the molecular weight and fragmentation patterns characteristic of the ring system.

  • IR Spectroscopy: Shows characteristic C=N and N-O stretching frequencies.

Conclusion

The substituted isoxazole is a remarkably versatile and valuable scaffold in modern chemical science. Its synthetic accessibility, coupled with a unique balance of stability and latent reactivity, has cemented its role as a privileged structure in drug discovery. A thorough understanding of its synthesis, reactivity, and bioisosteric potential empowers researchers and drug development professionals to harness the full potential of this important heterocyclic system in the creation of novel therapeutic agents.

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  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Scilit. Retrieved February 10, 2026, from [Link]

  • Construction of Isoxazole ring: An Overview. (2024, June 30). Life and Science. Retrieved February 10, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. Retrieved February 10, 2026, from [Link]

  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • Isoxazole containing drugs. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. (2021, September 4). Journal of Advanced Sciences and Engineering Technologies. Retrieved February 10, 2026, from [Link]

  • Bioisosterism. (2007, February 15). Drug Design Org. Retrieved February 10, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. (n.d.). Journal of Advanced Scientific Research. Retrieved February 10, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025, September 8). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10). ResearchGate. Retrieved February 10, 2026, from [Link]

  • 1,3-dipolar cycloaddition reactions. (2020, February 8). YouTube. Retrieved February 10, 2026, from [Link]

  • 1,3 dipolar cycloaddition Reactions. (n.d.). Slideshare. Retrieved February 10, 2026, from [Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2020, May 25). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (2011, March 17). ACS Publications. Retrieved February 10, 2026, from [Link]

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  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. (2020, June 23). ACG Publications. Retrieved February 10, 2026, from [Link]

  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025, December 5). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). SpringerLink. Retrieved February 10, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022, September 15). IJRPR. Retrieved February 10, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. (2003, October 15). PubMed. Retrieved February 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Antimicrobial Applications of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole Derivatives

Foreword: The Imperative for Novel Antimicrobial Scaffolds The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery of new chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery of new chemical entities with potent and novel mechanisms of action.[1] Among the privileged heterocyclic structures in medicinal chemistry, the isoxazole ring is a cornerstone, found in numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Isoxazole derivatives are particularly noteworthy for their ability to interact with various biological systems, often serving as crucial pharmacophores in drug design.[3]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging the 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole scaffold for the development of new antimicrobial agents. We will delve into the rationale behind its selection, proposed synthetic strategies for derivatization, detailed protocols for antimicrobial evaluation, and insights into interpreting the resulting data.

The Core Scaffold: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

The selection of this specific scaffold is deliberate. It combines the proven biological relevance of the 5-methyl-3-phenylisoxazole core with a highly reactive bromoacetyl group.

  • Isoxazole Core: The 5-methyl-3-phenylisoxazole moiety provides a stable, aromatic framework known to be present in compounds with significant biological activity.[5]

  • Bromoacetyl Moiety (-COCH₂Br): This group is a potent electrophile and an α-haloketone. Its primary role is to act as a reactive "warhead." This functional group can readily form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) found in the active sites of bacterial enzymes or essential proteins, leading to irreversible inhibition. This covalent targeting is a highly effective mechanism for achieving potent antimicrobial activity.

Chemical Properties of the Parent Scaffold: [6]

Property Value
Chemical Name 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone
CAS Number 104777-39-1
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
Form Powder

| Melting Point | 46-50 °C |

General Synthetic Strategy for Derivative Libraries

The bromoacetyl group serves as an ideal anchor point for synthetic diversification. The primary strategy involves nucleophilic substitution, where the bromine atom is displaced by various nucleophiles to generate a library of derivatives. This allows for systematic exploration of the chemical space around the core scaffold to optimize antimicrobial potency and selectivity.

A common and effective approach is the reaction with primary or secondary amines, thiols, or other nucleophiles in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product A 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole D Nucleophilic Substitution A->D B Nucleophile (e.g., R-NH₂, R-SH) B->D C Solvent (e.g., Acetone, THF) + Base (e.g., K₂CO₃, Et₃N) C->D Conditions E Work-up & Purification (e.g., Filtration, Chromatography) D->E F Characterization (NMR, IR, Mass Spec) E->F G Novel Isoxazole Derivative F->G

Caption: General workflow for synthesizing novel isoxazole derivatives.

Application Protocol 1: Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the lowest concentration of a compound that can inhibit or kill a microorganism.[7] We will outline two gold-standard methodologies: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for initial screening.

Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[8]

Materials:

  • 96-well microtiter plates (sterile)

  • Test derivatives of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[9]

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile DMSO for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized derivatives and control antibiotic in sterile DMSO to a high concentration (e.g., 10 mg/mL).

    • Scientist's Note: DMSO is a common solvent for water-insoluble compounds. It's crucial to ensure the final concentration of DMSO in the wells is non-inhibitory to the microorganisms (typically ≤1%).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an appropriate volume of the compound stock solution to the first well of a row to achieve the highest desired test concentration (e.g., 2 µL of a 10 mg/mL stock in 100 µL of broth, then add another 100 µL of broth for a starting concentration of 100 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

    • Self-Validation System: Include the following controls on every plate:

      • Growth Control: A well with only MHB and the bacterial inoculum (no compound).

      • Sterility Control: A well with only MHB (no compound, no bacteria).

      • Positive Control: A row dedicated to a standard antibiotic.

      • Solvent Control: A well with MHB, inoculum, and the highest concentration of DMSO used.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[8]

G A Prepare Compound Stock (in DMSO) C Plate Setup (Serial Dilution in MHB) A->C B Prepare Inoculum (0.5 McFarland Standard) D Inoculate Wells (Final Conc. ~5x10⁵ CFU/mL) B->D C->D E Incubate (16-20h at 37°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Determine MBC (Optional) (Plate from clear wells) F->G

Caption: Workflow for MIC and MBC determination.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

This protocol distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the subculture).

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of a derivative library allows for the development of a Structure-Activity Relationship (SAR), which provides critical insights for rational drug design.[9]

Data Presentation: Summarize the quantitative results in a clear, tabular format.

Table 1: Example MIC/MBC Data for Isoxazole Derivatives

Compound ID Modification (R-group) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MBC (µg/mL) vs. S. aureus
Parent -Br 64 128 >256
DERIV-01 -NH-Cyclohexyl 16 64 32
DERIV-02 -S-Phenyl 32 64 128
DERIV-03 -NH-(4-chlorophenyl) 8 32 16

| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 |

Interpreting the Data & SAR Insights:

  • Potency: A lower MIC value indicates higher potency. In the example table, DERIV-03 is the most potent compound.

  • Bactericidal vs. Bacteriostatic: If the MBC is close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered bactericidal. If the MBC is much higher than the MIC, it is bacteriostatic.[2]

  • Effect of Substituents:

    • Lipophilicity: Adding bulky, non-polar groups (like cyclohexyl or phenyl) can enhance membrane penetration, which may improve activity, especially against Gram-negative bacteria with their outer membrane.

    • Electronic Effects: The presence of electron-withdrawing groups, such as a chloro-substituent on an aromatic ring (DERIV-03), has been shown in some isoxazole series to increase antimicrobial activity.[4][10] This may enhance the reactivity of the scaffold or improve binding to the target site.

    • Hydrogen Bonding: Introducing moieties capable of hydrogen bonding (e.g., -NH groups) can facilitate specific interactions with the biological target, increasing binding affinity and potency.

Hypothesized Mechanism of Action

The presence of the α-bromoacetyl group strongly suggests a mechanism based on covalent alkylation of essential microbial proteins.

G cluster_cell Bacterial Cell A Isoxazole Derivative (Enters Cell) B Target Enzyme (e.g., Thiol Protease) A->B Covalent Alkylation C Inactive Enzyme B->C Irreversible Inhibition D Metabolic Disruption & Cell Death C->D

Caption: Hypothesized mechanism via covalent enzyme inhibition.

The proposed mechanism involves:

  • Cellular Uptake: The derivative crosses the bacterial cell wall and membrane.

  • Target Recognition: The compound localizes to the active site of an essential enzyme.

  • Covalent Modification: A nucleophilic residue (e.g., the thiol group of a cysteine) in the active site attacks the electrophilic carbon of the acetyl group, displacing the bromide ion and forming a stable covalent bond.

  • Inhibition: This irreversible modification of the enzyme leads to a loss of its biological function, disrupting a critical metabolic pathway and ultimately causing bacterial cell death.

Conclusion and Future Directions

The 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic tractability of the bromoacetyl group allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for screening these derivatives, determining their potency, and gathering initial mechanistic insights.

Future work should focus on expanding the derivative library to perform a comprehensive SAR analysis, identifying the most effective substitutions. Promising lead compounds should be advanced to further studies, including cytotoxicity testing against mammalian cell lines to assess selectivity, time-kill kinetic assays, and experiments to definitively identify the specific bacterial protein targets.

References

  • Title: Isoxazole derivatives showing antimicrobial activity (61–69) Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives Source: ResearchGate URL: [Link]

  • Title: A Brief Review on Isoxazole Derivatives as Antibacterial Agents Source: International Journal of Research and Review URL: [Link]

  • Title: Antimicrobial activity of isoxazole derivatives: A brief overview Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: 5-Methyl-3-phenylisoxazole-4-carboxylic acid Source: ResearchGate URL: [Link]

  • Title: In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates Source: MDPI URL: [Link]

  • Title: Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria Source: Frontiers in Microbiology URL: [Link]

  • Title: The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: NIH URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Scholars Research Library URL: [Link]

  • Title: Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies Source: NIH URL: [Link]

  • Title: Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride Source: Google Patents URL
  • Title: Antimicrobial Susceptibility Testing Source: StatPearls - NCBI Bookshelf - NIH URL: [Link]

  • Title: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid Source: MDPI URL: [Link]

  • Title: Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives Source: PMC - NIH URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Source: Apec.org URL: [Link]

  • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: NIH URL: [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Thiazolyl-Isoxazole Scaffolds using 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Executive Summary This guide details the practical utility of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS: 104777-39-1), a versatile electrophilic building block in medicinal chemistry. Unlike generic alkyl halides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the practical utility of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS: 104777-39-1), a versatile electrophilic building block in medicinal chemistry. Unlike generic alkyl halides, this compound features a "hard" electrophilic carbonyl adjacent to a "soft" electrophilic carbon-bromine bond, creating a unique reactivity landscape.

The primary application focus is the Hantzsch Thiazole Synthesis , a robust pathway for generating thiazolyl-isoxazole hybrid scaffolds. These bis-heterocycles are privileged structures in drug discovery, frequently observed in COX-2 inhibitors, antimicrobial agents, and modulators of neurological pathways. This document provides a validated protocol for this transformation, emphasizing yield optimization, safety regarding lachrymatory properties, and mechanistic insight.

Chemical Profile & Reactivity Landscape

Structural Logic

The molecule consists of a stable isoxazole core decorated with a reactive bromoacetyl tail.

  • Isoxazole Core: Provides metabolic stability and

    
    -stacking interactions in protein binding pockets (e.g., Valdecoxib-like interactions).
    
  • 
    -Bromoketone Moiety:  The functional "warhead." It is highly susceptible to nucleophilic attack.
    
Reactivity Map

The bromoacetyl group offers two distinct sites for nucleophilic attack, controlled by the nature of the nucleophile:

  • Path A (

    
     Attack):  Soft nucleophiles (sulfur, phosphines) attack the 
    
    
    
    -carbon, displacing bromide.
  • Path B (Carbonyl Attack): Hard nucleophiles (amines, alkoxides) may initially attack the carbonyl carbon, though the

    
    -carbon remains the thermodynamic sink for substitution.
    
Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityMap Precursor 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole Thiourea Thiourea / Thioamides (Hantzsch Synthesis) Precursor->Thiourea + S-Nucleophile Amines Primary/Secondary Amines (Nucleophilic Subst.) Precursor->Amines + N-Nucleophile Hydrazines Hydrazines (Condensation) Precursor->Hydrazines + N-N Nucleophile Thiazole Thiazolyl-Isoxazole Scaffolds (Bioactive Core) Thiourea->Thiazole Cyclization (- HBr, - H2O) Aminoketone α-Aminoketones (Linker Synthesis) Amines->Aminoketone Substitution Triazine Fused Triazines (Complex Heterocycles) Hydrazines->Triazine Cyclization

Figure 1: Divergent synthesis pathways. The Hantzsch synthesis (blue arrow) is the highest-value application for generating drug-like scaffolds.

Core Application: Hantzsch Thiazole Synthesis[1][2][3]

The reaction of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole with thioureas or thioamides is the industry standard for synthesizing 2,4-disubstituted thiazoles.

Mechanism
  • Displacement: The sulfur atom of the thiourea attacks the

    
    -carbon of the bromoacetyl group (
    
    
    
    ), displacing bromide.
  • Condensation: The nitrogen of the thiourea attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization, forming the stable thiazole ring.

Validated Protocol: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-amine

Reagents:

  • Precursor: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (1.0 equiv)

  • Reactant: Thiourea (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Base (Optional): Sodium Acetate (1.0 equiv) - Note: Often not required as the product precipitates as HBr salt or free base upon workup.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (2.80 g, 10 mmol) in Ethanol (30 mL). The solution may be slightly yellow.

  • Addition: Add Thiourea (0.84 g, 11 mmol) in a single portion.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring.

    • Observation: The solid thiourea will dissolve. Within 15-30 minutes, a precipitate often begins to form (the HBr salt of the product).

    • Duration: Reflux for 2–4 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Neutralize the suspension by adding 10% Ammonium Hydroxide (

      
      )  or saturated Sodium Bicarbonate (
      
      
      
      )
      until pH
      
      
      8. This liberates the free amine.
    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from hot Ethanol/DMF (9:1) if high purity is required.[1]

    • Expected Yield: 80–92%

    • Appearance: Pale yellow to off-white solid.

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1:1.1 (SM:Thiourea)Slight excess of thiourea ensures consumption of the lachrymatory bromide.
Temperature 78°C (Reflux)Can be run at RT for 12-24h if thermal degradation is a concern.
Solvent Ethanol or MethanolPolar protic solvents stabilize the transition state.
Yield >80%High atom economy; HBr and H2O are the only byproducts.
Melting Point 210–215°CTypical range for the aminothiazole derivative.

Safety & Handling Protocol (Critical)

Hazard Class:


-Haloketones are potent lachrymators  (tear gas agents) and skin irritants. They alkylate DNA and proteins.
  • Engineering Controls: ALWAYS handle the solid and solutions in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Spill Management:

    • Do not wipe up dry powder; it will disperse into the air.

    • Cover spills with a solution of sulfur-based nucleophile (e.g., sodium thiosulfate or dilute ammonium hydroxide) to quench the alkylating capability before cleaning.

  • Waste Disposal: Segregate halogenated organic waste. Quench mother liquors with dilute ammonia before disposal to destroy unreacted traces.

Mechanistic Workflow Diagram

The following diagram details the stepwise assembly of the thiazole ring, providing a logical flow for troubleshooting.

HantzschMechanism SM 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole Inter1 Intermediate 1: Thioether Formation (S-Alkylation) SM->Inter1 SN2 Attack Thiourea Thiourea (H2N-CS-NH2) Thiourea->Inter1 SN2 Attack Inter2 Intermediate 2: Hydroxy-thiazoline (Cyclization) Inter1->Inter2 Intramolecular Condensation HBr Byproduct: HBr Inter1->HBr Product Final Product: 4-(Isoxazolyl)-2-aminothiazole Inter2->Product Dehydration (Aromatization) H2O Byproduct: H2O Inter2->H2O

Figure 2: Stepwise mechanism of the Hantzsch synthesis. Understanding the intermediate states helps in troubleshooting incomplete reactions.

References

  • Sigma-Aldrich. 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole Product Sheet.Link

  • Kocabas, E., et al. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Journal of Heterocyclic Chemistry. Link

  • PubChem. 5-(Bromoacetyl)-3-phenylisoxazole Compound Summary. National Library of Medicine. Link

  • Chandra, N., et al. (2013).[2][3] "5-Methyl-3-phenylisoxazole-4-carboxylic acid."[3] Acta Crystallographica Section E. Link

  • Aziz-ur-Rehman, et al. (2012).[4] "Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole." Journal of Medicinal and Chemical Sciences. (Context on related isoxazole/heterocycle synthesis). Link

Sources

Technical Notes & Optimization

Troubleshooting

"4-(Bromoacetyl)-5-methyl-3-phenylisoxazole" reaction condition optimization

Product Category: Heterocyclic Building Blocks / -Haloketones Primary Application: Synthesis of COX-2 inhibitors, antimicrobial thiazoles (Hantzsch Synthesis), and imidazoles. Module 1: Critical Handling & Storage (Read...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks /


-Haloketones
Primary Application:  Synthesis of COX-2 inhibitors, antimicrobial thiazoles (Hantzsch Synthesis), and imidazoles.

Module 1: Critical Handling & Storage (Read First)

Q: My reagent has turned from off-white to a dark yellow/brown sticky solid. Is it still usable?

A: Proceed with caution. This indicates decomposition. Like many


-bromoketones, 4-(bromoacetyl)-5-methyl-3-phenylisoxazole is inherently unstable. The color change is due to the spontaneous release of Hydrogen Bromide (HBr), which catalyzes further auto-catalytic decomposition.
  • The Fix: If the solid is merely yellow but free-flowing, wash with cold hexanes or diethyl ether to remove surface impurities before use. If it is a sticky brown gum, repurification via column chromatography (silica gel, Hexane/EtOAc) is required immediately.

  • Prevention: Store at -20°C under an inert atmosphere (Argon/Nitrogen). This compound is a lachrymator and photolabile; always handle in a fume hood and protect from light.

Module 2: Hantzsch Thiazole Synthesis (Primary Workflow)

Q: I am reacting this scaffold with a thiourea/thioamide to form a thiazole. I isolated a solid, but the NMR shows an extra -OH peak and lacks the aromatic thiazole proton. What happened?

A: You have isolated the hydroxy-thiazoline intermediate. The Hantzsch synthesis proceeds in two distinct steps:

  • S-Alkylation: Fast nucleophilic attack by sulfur.

  • Cyclization & Dehydration: Slower ring closure followed by water elimination.

If you run the reaction at room temperature or for insufficient time, the process stalls at the hydroxy-thiazoline stage (see diagram below).

Optimization Protocol:

  • Solvent: Switch to Ethanol (EtOH) or Isopropanol (IPA) .

  • Temperature: Strict Reflux is required to drive the dehydration step.

  • Scavenger: Add sodium acetate (NaOAc) or triethylamine (TEA) to neutralize the HBr byproduct, which can sometimes inhibit the final dehydration step by protonating the intermediate.

Visualization: Hantzsch Synthesis Pathway & Failure Points

HantzschPathway Start Reagent: 4-(Bromoacetyl)-isoxazole Inter1 Intermediate 1: S-Alkylated Species Start->Inter1 SN2 Attack (Fast) RT, <15 min Thiourea Nucleophile: Thiourea/Thioamide Thiourea->Inter1 Inter2 Intermediate 2: Hydroxy-thiazoline (Common Stall Point) Inter1->Inter2 Cyclization Requires Base Inter2->Inter2 Stalls here if Temp too low Product Final Product: Thiazole Derivative Inter2->Product Dehydration (-H2O) Requires REFLUX

Caption: Step-wise mechanism of Hantzsch synthesis showing the critical dehydration bottleneck (Red Node) requiring thermal energy.

Module 3: Nucleophilic Substitution (Amines/Phenols)

Q: I am trying to displace the bromine with a primary amine, but I see multiple spots on TLC and low yields. How do I fix this?

A: You are battling over-alkylation and protonation. The HBr generated during the reaction protonates your unreacted amine, rendering it non-nucleophilic. Additionally, the product (secondary amine) is often more nucleophilic than the starting material, leading to double alkylation.

Troubleshooting Matrix:

IssueDiagnosisCorrective Action
Baseline material on TLC Formation of amine hydrobromide salts.Add an inorganic base (

or

) or excess tertiary amine (DIPEA).
Two product spots Over-alkylation (Bis-alkylation).Use the amine in excess (2-3 equivalents) or use a secondary amine to stop at the tertiary product.
Starting material remains Nucleophile deactivation.Switch to a polar aprotic solvent (DMF or Acetonitrile ) to enhance nucleophilicity.

Q: Can I use NaOH or KOH as a base? A: NO. Strong hydroxide bases can attack the isoxazole ring, leading to ring-opening (cleavage of the N-O bond), especially at elevated temperatures [1]. Always use non-nucleophilic bases like Diisopropylethylamine (DIPEA) or Potassium Carbonate (


) .

Module 4: Isoxazole Ring Stability Guide

Q: I need to reduce a functional group elsewhere in the molecule. Will the isoxazole ring survive hydrogenation?

A: Likely not. The N-O bond in the isoxazole ring is the "Achilles' heel" of this scaffold.[1]

  • Avoid:

    
     with Pd/C or Raney Nickel. This will cleave the N-O bond to form a 
    
    
    
    -amino enone [2].[2]
  • Alternative: Use selective reducing agents like Sodium Borohydride (

    
    )  (for ketones) or Tin(II) Chloride (
    
    
    
    )
    (for nitro groups) which generally leave the isoxazole intact.
Visualization: Troubleshooting Decision Tree

TroubleshootingTree Problem Start: What is the issue? NoRxn SM remains unchanged Problem->NoRxn Messy Multiple Spots / Tailing Problem->Messy CheckSolv Check Solvent NoRxn->CheckSolv Action1 Switch to DMF/ACN (Polar Aprotic) CheckSolv->Action1 Nucleophile not soluble? CheckBase Base Used? Messy->CheckBase StrongBase NaOH/KOH used CheckBase->StrongBase WeakBase Carbonate/Amine used CheckBase->WeakBase Action2 Ring Opening! Switch to K2CO3 StrongBase->Action2 Action3 Over-alkylation Increase Amine Equiv. WeakBase->Action3

Caption: Logic flow for diagnosing reaction failures in substitution reactions involving isoxazole derivatives.

References

  • BenchChem Technical Support. (2025).[1][3] The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals. BenchChem. Link

  • Kocabas, E., & Burak, A. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. Clockss. Link

  • Organic Chemistry Portal. (2023). Synthesis of Thiazoles: Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Link

  • MDPI. (2023).[4] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Link

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Executive Technical Overview 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (hereafter BMPI ) is a high-value intermediate used primarily in the synthesis of COX-2 inhibitors (e.g., Valdecoxib) and immunomodulators. Its reac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (hereafter BMPI ) is a high-value intermediate used primarily in the synthesis of COX-2 inhibitors (e.g., Valdecoxib) and immunomodulators. Its reactivity profile is dominated by the


-bromoketone  moiety attached to the C4 position of the isoxazole ring.

While the isoxazole ring itself provides a robust heterocyclic scaffold, the exocyclic bromoacetyl group is an "energy-rich" functionality. It acts as a potent electrophile but is simultaneously the compound's "Achilles' heel," susceptible to three primary degradation vectors:

  • Nucleophilic Substitution (

    
    ):  Rapid hydrolysis or solvolysis in protic solvents.
    
  • Homolytic Cleavage: Photolytic debromination under UV/visible light.

  • Reductive Cleavage: Metal-catalyzed N-O bond breakage (less common in storage, critical in synthesis).

This guide provides the mechanistic causality for these failures and self-validating protocols to detect them.

Degradation Module A: Hydrolytic Instability (The Moisture Trap)

Symptom:

  • User Report: "The white crystalline solid has turned into a sticky gum/oil after leaving the container open."

  • Analytical Observation: LC-MS shows a new peak at

    
     218  (M - Br + OH).
    

Technical Explanation: The carbon-bromine bond in BMPI is hyperconjugated with the adjacent carbonyl group, making the


-carbon highly electrophilic. Upon exposure to atmospheric moisture or "wet" solvents (DMSO/DMF are notorious for being hygroscopic), water acts as a nucleophile.

The Mechanism (


): 
Water attacks the backside of the C-Br bond. Bromide (

) is a good leaving group. The result is 4-(2-hydroxyacetyl)-5-methyl-3-phenylisoxazole and hydrobromic acid (HBr). The generated HBr can autocatalyze further decomposition of the isoxazole ring if not neutralized.
Pathway Visualization (DOT)

Hydrolysis BMPI BMPI (Start Material) C12H10BrNO2 Transition Transition State [H2O···C···Br]‡ BMPI->Transition + H2O (Atmospheric/Solvent) Product Hydroxy-Impurity 4-(2-hydroxyacetyl)-... C12H11NO3 Transition->Product HBr HBr (Acid Autocatalyst) Transition->HBr HBr->BMPI Acid Catalysis Loop

Figure 1: The hydrolytic cascade converting the active bromo-species into the inactive alcohol.

Troubleshooting & Prevention
Variable Recommendation Why? (Causality)
Solvent Quality Use Anhydrous solvents only.Standard ACS grade DMF/DMSO can contain 0.1% water, which is >1 equivalent relative to dilute BMPI, ensuring 100% degradation.
Headspace Purge vials with Argon/Nitrogen.Displaces moist air. HBr formation is accelerated by moisture.
Glassware Oven-dried (>120°C).Surface-adsorbed water on glass is sufficient to initiate hydrolysis on the milligram scale.

Degradation Module B: Photolytic Debromination (The Light Trap)

Symptom:

  • User Report: "My sample turned yellow/brown on the benchtop."

  • Analytical Observation: LC-MS shows a peak at

    
     202  (M - Br + H).
    

Technical Explanation:


-Bromoketones are photosensitive.[1] The C-Br bond energy is relatively low (~65-70 kcal/mol). Absorption of UV light (or ambient fluorescent light) excites the carbonyl group (

), facilitating homolytic fission of the C-Br bond.

The Mechanism (Radical Chain):

  • Initiation: Light cleaves C-Br, forming a phenacyl-type radical and a bromine radical (

    
    ).
    
  • Propagation: The radical abstracts a hydrogen atom (from solvent or impurities), forming the Des-bromo impurity (4-acetyl-5-methyl-3-phenylisoxazole) .

  • Coloration: The bromine radicals recombine to form

    
     or react with the isoxazole ring, causing the yellow/brown discoloration.
    
Pathway Visualization (DOT)

Photolysis BMPI BMPI (Ground State) Excited Excited State (n -> π*) BMPI->Excited hv (UV/Light) RadicalPair Radical Pair [R-C(=O)CH2• + •Br] Excited->RadicalPair Homolysis DesBromo Des-Bromo Impurity (4-Acetyl-5-methyl...) Mass: 201.2 RadicalPair->DesBromo + H• (H-abstraction) Br2 Br2 / Polybromides (Yellow Color) RadicalPair->Br2 Radical Coupling

Figure 2: Photolytic degradation leading to debromination and discoloration.

Self-Validating Analytical Protocol

Do not rely on visual inspection alone. Use this LC-MS protocol to validate the integrity of your BMPI batch.

Instrument: HPLC with UV (254 nm) and MS (ESI+). Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm. Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile (MeCN) + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes.

Diagnostic Table (The "Truth" Matrix):

Species Identity Observed Mass (ESI+) Retention Shift Diagnosis
BMPI Target Compound280.0 / 282.0 (1:1 ratio)Reference (

)
PASS
Impurity A Hydrolysis Product218.1 (No Br pattern)Earlier (

)
Moisture Contamination
Impurity B Des-bromo (Acetyl)202.1 (No Br pattern)Slightly EarlierLight Exposure
Impurity C Methyl Ether232.1 EarlierMethanol Solvolysis

Critical Note on Solvents: NEVER dissolve BMPI in Methanol or Ethanol for storage. It will undergo solvolysis to form the methyl/ethyl ether (Impurity C) within hours. Use Acetonitrile or Dichloromethane for stock solutions.

Frequently Asked Questions (FAQ)

Q1: Can I heat the reaction to speed up the substitution with my amine?

  • Answer: Proceed with extreme caution. Above 60°C, BMPI becomes unstable. The released HBr (byproduct of your reaction) can degrade the isoxazole ring. Recommendation: Always include a non-nucleophilic base (e.g., DIPEA or

    
    ) to scavenge the acid immediately as it forms.
    

Q2: My NMR shows a singlet at


 2.50 ppm that is growing over time. 
  • Answer: This is likely the methyl group of the 4-acetyl impurity (Des-bromo). The bromine is heavy and deshields the protons; losing it shifts the methyl signal upfield. This confirms photolytic degradation. Wrap your flask in aluminum foil.

Q3: Is the compound compatible with thiol nucleophiles?

  • Answer: Yes, but thiols are prone to reducing the C-Br bond (acting as a reducing agent) rather than substituting it if the pH is not controlled. Ensure the thiol is deprotonated (thiolate) to favor

    
     over radical reduction.
    

References

  • PubChem. Compound Summary: 5-(bromoacetyl)-3-phenylisoxazole (Analogous reactivity profile). [Link]

  • Lovering, E. G., & Laidler, K. J. (1960). Thermochemical and Photochemical Studies of -Bromoacetophenones. Canadian Journal of Chemistry. (Mechanistic grounding for C-Br photolysis).
  • University of Luxembourg. Mass Spectral Data for Isoxazole Derivatives. [Link]

Sources

Troubleshooting

Avoiding poly-acylation in "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole" synthesis

Technical Support Center: Isoxazole Synthesis Division Welcome, Valued Researcher, This guide is designed by our senior application scientists to address a critical challenge in the synthesis of 4-(Bromoacetyl)-5-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Division

Welcome, Valued Researcher,

This guide is designed by our senior application scientists to address a critical challenge in the synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: the prevention of undesirable poly-acylation side reactions. We understand that reaction selectivity is paramount to achieving high purity and yield. This document provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to ensure your synthesis is successful.

Frequently Asked Questions (FAQs): Understanding Poly-Acylation

Q1: I'm observing significant byproduct formation in my synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole. What is poly-acylation and why does it occur?

A1: Poly-acylation is the introduction of more than one acyl group onto your starting material. In a typical Friedel-Crafts acylation, the reaction proceeds via an electrophilic aromatic substitution mechanism.[1] A strong Lewis acid, like aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from an acyl halide (in this case, bromoacetyl bromide or chloride).[2][3]

While the primary acylation correctly targets the electron-rich 4-position of the 5-methyl-3-phenylisoxazole, a second acylation can occur under forcing conditions. This typically happens on the pendant phenyl ring. The primary acyl group is strongly electron-withdrawing, which deactivates the molecule to further substitution. However, if the reaction conditions (e.g., high temperature, excess acylating agent, or a highly active catalyst) are too harsh, this deactivation can be overcome, leading to a second acylation event.

Q2: If poly-acylation occurs, where on the molecule does the second bromoacetyl group add?

A2: The initial, desired reaction occurs at the C4 position of the isoxazole ring. The second, undesired acylation event will almost certainly occur on the phenyl ring attached at the C3 position. The isoxazole ring, particularly when coordinated to a Lewis acid at its nitrogen atom, acts as a deactivating, meta-directing group for electrophilic substitution on the phenyl ring. Therefore, the most likely poly-acylated byproduct is 1-(bromoacetyl)-4-(5-methyl-3-(3-(bromoacetyl)phenyl)isoxazol-4-yl)ethan-1-one .

The diagram below illustrates the desired mono-acylation pathway versus the undesired poly-acylation side reaction.

G sub 5-Methyl-3-phenylisoxazole (Starting Material) conditions_good Optimized Conditions (Low Temp, Stoichiometric Control) sub->conditions_good reacts with conditions_bad Harsh Conditions (High Temp, Excess Reagents) sub->conditions_bad reacts with reagent Br-CO-CH₂Br + AlCl₃ (Bromoacetyl Bromide + Lewis Acid) product 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (Desired Mono-acylated Product) byproduct Poly-acylated Byproduct (Acylation on Phenyl Ring) conditions_good->product leads to (High Selectivity) conditions_bad->product forms some conditions_bad->byproduct and significant (Low Selectivity)

Caption: Reaction pathways for mono- vs. poly-acylation.

Troubleshooting and Optimization Guide

Q3: How can I adjust my reaction stoichiometry to prevent poly-acylation?

A3: Stoichiometric control is your most powerful tool for ensuring mono-substitution. Unlike Friedel-Crafts alkylation, where the product is more reactive than the starting material, acylation yields a deactivated product.[4][5] This inherent deactivation is advantageous. However, the Lewis acid catalyst (e.g., AlCl₃) forms a strong complex with the ketone product, effectively sequestering it.[6] This means you must use at least a stoichiometric amount of the Lewis acid for the reaction to proceed to completion.

Recommendation:

  • Use the 5-methyl-3-phenylisoxazole as the limiting reagent .

  • Employ a slight excess of the bromoacetyl halide (e.g., 1.05 to 1.1 equivalents ).

  • Use a stoichiometric amount of the Lewis acid relative to the acylating agent (e.g., 1.1 to 1.2 equivalents ).

Using a large excess of the bromoacetyl halide and Lewis acid is the most common cause of poly-acylation.

Q4: What is the optimal temperature range for this reaction?

A4: Lowering the reaction temperature is critical for enhancing selectivity. Friedel-Crafts acylations are exothermic, and higher temperatures provide the activation energy needed to overcome the deactivation of the mono-acylated product, leading to poly-acylation.

Recommendation:

  • Begin the reaction at a low temperature, typically 0 °C to 5 °C , by using an ice bath.

  • Add the reagents slowly to maintain this temperature and control the initial exothermic burst.

  • After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion. Avoid heating the reaction unless you have empirically determined it is necessary and does not compromise selectivity.

Q5: Does the choice of Lewis acid or solvent matter?

A5: Absolutely. The reactivity of the entire system can be modulated by your choice of Lewis acid and solvent.

  • Lewis Acid: While Aluminum trichloride (AlCl₃) is the most common and powerful Lewis acid, its high reactivity can sometimes promote side reactions. If poly-acylation persists even under optimized stoichiometry and temperature, consider a milder Lewis acid.

    • Milder Alternatives: Ferric chloride (FeCl₃) or Zinc chloride (ZnCl₂) can be effective and may offer better selectivity, albeit potentially requiring longer reaction times or gentle warming.

  • Solvent: The solvent must be inert to the Friedel-Crafts conditions.

    • Recommended Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices. Carbon disulfide (CS₂) is also a classic solvent for this reaction, known for promoting high selectivity.

    • Solvents to Avoid: Do not use solvents that can act as Lewis bases (e.g., ethers, acetone) as they will complex with the catalyst. Avoid solvents that can be acylated themselves (e.g., benzene, toluene).

Q6: I've heard about the "Perrier addition" procedure. How does that help?

A6: The Perrier procedure is an excellent technique for improving selectivity.[7] Instead of adding the Lewis acid to a mixture of the substrate and acyl halide, you first pre-form the reactive electrophile complex.

Mechanism: The acyl halide (bromoacetyl bromide) and the Lewis acid (AlCl₃) are mixed in the solvent at a low temperature (0 °C). This allows for the formation of the acylium ion complex [BrCH₂CO]⁺[AlCl₃Br]⁻. You then add your substrate (5-methyl-3-phenylisoxazole) solution slowly to this pre-formed complex.

Advantage: This method ensures that the concentration of the highly reactive electrophile is controlled and that the substrate is immediately met with the reactive species, which can minimize side reactions that might occur when all components are mixed at once.

Optimized Protocol for Mono-Bromoacetylation

This protocol incorporates the best practices discussed above to maximize the yield of the desired mono-acylated product.

Materials:

  • 5-methyl-3-phenylisoxazole (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Aluminum trichloride (AlCl₃), anhydrous (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, charge a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Complex Formation (Perrier Procedure): Dissolve bromoacetyl bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the 5-methyl-3-phenylisoxazole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel to obtain pure 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole.

Parameter Optimization Summary

ParameterRecommendationRationale for Avoiding Poly-acylation
Stoichiometry Substrate:Acyl Halide:Lewis Acid ≈ 1 : 1.1 : 1.2Prevents excess reactive electrophile from attacking the deactivated mono-acylated product.[6]
Temperature 0 °C for addition, then slowly warm to RTReduces the reaction rate and increases selectivity for the kinetically favored mono-acylation product.
Reagent Addition Use the Perrier procedure (pre-form acylium ion)Controls the concentration of the electrophile and improves reaction selectivity.[7]
Lewis Acid Start with AlCl₃; consider milder FeCl₃ if neededBalances reactivity and selectivity. Milder acids are less likely to promote side reactions.
Solvent Anhydrous DCM, DCE, or CS₂Inert solvent prevents unwanted side reactions with the catalyst or reagents.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Sperry, J., & Gibson, M. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E. [Link]

  • Singh, P. P., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Synthetic and Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: TLC Monitoring for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Case ID: ISOX-BR-MONITOR-001 Status: Active Security Level: Public Safety Alert: LACHRYMATOR / CORROSIVE Emergency Safety Notice STOP. Before handling 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole , verify your engineering...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-BR-MONITOR-001 Status: Active Security Level: Public Safety Alert: LACHRYMATOR / CORROSIVE

Emergency Safety Notice

STOP. Before handling 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole , verify your engineering controls.

  • Hazard: This compound is an

    
    -haloketone. It is a potent lachrymator  (tear gas agent) and skin irritant.
    
  • Requirement: All TLC spotting, development, and visualization must occur inside a functioning fume hood. Do not transport developed plates through the open lab without a sealed container.

Module 1: The Baseline Protocol (SOP)

Use this module for standard reaction monitoring of 4-acetyl-5-methyl-3-phenylisoxazole bromination.

1.1 The System
ComponentSpecificationTechnical Rationale
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
The isoxazole ring and phenyl group provide strong UV absorption at 254 nm.
Mobile Phase A Hexanes : Ethyl Acetate (80:20) Standard starting point. Both SM (Starting Material) and Product are lipophilic.[1]
Mobile Phase B Hexanes : DCM (50:50) Alternative. Use if spots overlap in EtOAc systems. DCM provides different selectivity for the polarizable C-Br bond.
Visualization UV Lamp (254 nm) Primary method. The conjugated

-system (Phenyl-Isoxazole-Carbonyl) fluoresces strongly.
Chemical Stain p-Anisaldehyde (Optional)Use only if UV is ambiguous. The ketone moiety may stain orange/red.
1.2 Expected Migration Pattern (

)

Note:


 values are relative and depend on humidity/silica activity. Always Co-Spot.
  • Top Spot (

    
    ): Dibromo impurity  (4-(2,2-dibromoacetyl)-...). The addition of two halogens significantly increases lipophilicity.
    
  • Middle Spot (

    
    ): Product  (4-(Bromoacetyl)-...).
    
  • Bottom Spot (

    
    ): Starting Material  (4-acetyl-...).
    
    • Technical Insight: While bromine is lipophilic, the C-Br bond creates a strong dipole that can cause the product to drag slightly behind or run very close to the non-halogenated ketone depending on the solvent system. Co-spotting is mandatory.

Module 2: Troubleshooting Matrix

Identify your specific failure mode below.

Issue 1: "The Ghost Spot" (Streaking or Disappearing Product)
  • Symptom: The product spot looks like a streak or fades significantly between spotting and visualization.

  • Root Cause: Silica Acidity.

    
    -Bromo ketones are electrophilic and can undergo acid-catalyzed decomposition or hydrolysis on the slightly acidic silica surface.
    
  • Solution:

    • Neutralize the Plate: Pre-run the empty TLC plate in mobile phase containing 1% Triethylamine (TEA), then dry it before spotting.

    • Speed: Do not let the plate sit. Elute and visualize immediately.

Issue 2: "The Twin Mask" (Co-elution)
  • Symptom: The Starting Material (SM) and Product appear as a single, slightly elongated spot.

  • Root Cause: Insufficient selectivity. The polarity difference between the methyl ketone and the bromomethyl ketone is small.

  • Solution:

    • Switch Solvent Class: Move from Hexane/EtOAc to Toluene:Acetone (95:5) . Toluene interacts with the

      
      -systems (phenyl/isoxazole) and often separates halo-species better.
      
    • Multiple Elutions: Run the plate to the top, dry it, and run it again in the same solvent. This effectively doubles the plate length.

Issue 3: "The False Finish" (Stalled Reaction)
  • Symptom: SM spot persists despite adding excess brominating agent (e.g.,

    
     or NBS).
    
  • Root Cause: Equilibrium or HBr inhibition.

  • Solution:

    • If using

      
      , the byproduct HBr can inhibit the reaction or degrade the product. Ensure your reaction has a scavenger (like MeOH or a weak base) if the protocol permits, or check if the "SM" spot is actually a byproduct.
      
Module 3: Visual Workflow (Logic Gate)

ReactionMonitoring Start Start Monitoring (t=0, 15, 60 min) Spot Spot Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Start->Spot Elute Elute in Hex:EtOAc (80:20) Spot->Elute Visualize Visualize UV (254nm) Elute->Visualize Decision Are spots separated? Visualize->Decision Separated Analyze Conversion Decision->Separated Yes Overlap Change Solvent (Try Toluene or DCM) Decision->Overlap No (Co-elution) CheckImpurity Check for Impurities (High Rf = Di-bromo) Separated->CheckImpurity Overlap->Elute Re-run

Caption: Figure 1. Decision tree for monitoring the bromination of isoxazole derivatives. Note the loop for solvent optimization if co-elution occurs.

Module 4: Advanced FAQ

Q: Can I use Potassium Permanganate (


) stain? 
A: Not recommended.  While it might oxidize the alkyl groups, it is a general oxidizer and often yields a messy purple background with isoxazoles. Stick to UV or p-Anisaldehyde.

Q: My product spot turns dark brown on the plate after a few minutes. Why? A: This is likely dehydrobromination . The silica gel promotes the elimination of HBr, turning the spot into a decomposition product. This confirms your product is forming but warns you that purification on a silica column must be fast or buffered.

Q: How do I differentiate the mono-bromo from the di-bromo product? A: The di-bromo product (4-(2,2-dibromoacetyl)-...) is significantly less polar than the mono-bromo species because the polarizable C-H bond is replaced by another lipophilic Br. It will run near the solvent front in 20% EtOAc.

References
  • ResearchGate. (2011).[2] Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications. Retrieved January 31, 2026, from [Link]

  • Chemistry Hall. (2023). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 31, 2026, from [Link]

  • Reddit (r/Chempros). (2023). Separation of Ketone and alpha Bromo ketone. Retrieved January 31, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Analysis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

This guide provides an in-depth technical comparison and analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and analytical interpretations. Our objective is to provide a self-validating framework for the structural elucidation and purity assessment of this compound, grounded in authoritative scientific principles.

Introduction: The Structural Significance of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a member of the isoxazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The bromoacetyl group, in particular, is a reactive moiety often used as an alkylating agent to probe the active sites of enzymes or to synthesize more complex molecules. Accurate structural confirmation and purity assessment are therefore paramount for any research or development involving this compound. NMR spectroscopy stands as the most powerful technique for providing this detailed structural information in solution.[3]

This guide will first predict the ¹H and ¹³C NMR spectra of the title compound based on established chemical shift principles and data from analogous structures. We will then present a robust experimental protocol for acquiring high-quality NMR data. Finally, we will discuss how to interpret the acquired spectra to confirm the structure and assess purity, comparing the expected data with that of potential impurities or isomers.

Predicted NMR Spectral Analysis

The prediction of an NMR spectrum is a critical first step in the analysis of a novel or uncharacterized compound. By understanding the electronic environment of each nucleus, we can anticipate its resonance frequency (chemical shift), the splitting pattern (multiplicity) due to neighboring nuclei, and the relative number of nuclei (integration).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts are based on data from similar isoxazole and bromoacetyl-containing compounds.[4][5][6]

Figure 1: Molecular structure of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Phenyl-H7.4 - 7.8Multiplet (m)5HProtons on the phenyl ring are deshielded by the aromatic ring current and the electron-withdrawing isoxazole ring. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a complex multiplet.[4]
Bromoacetyl-CH₂4.5 - 4.8Singlet (s)2HThe methylene protons are adjacent to a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing, causing a significant downfield shift.[5]
Methyl-CH₃2.7 - 2.9Singlet (s)3HThe methyl group is attached to the isoxazole ring, which is electron-withdrawing, resulting in a downfield shift compared to a typical alkyl methyl group. The chemical shift is similar to that observed in related 4-acetyl-5-methylisoxazole derivatives.[6]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, twelve distinct signals are expected.[7] The chemical shifts are predicted based on general values for the functional groups and data from similar compounds.[8][9]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)188 - 192The carbonyl carbon of the bromoacetyl group is expected to be significantly downfield due to the electronegativity of the oxygen and bromine atoms.
Isoxazole C3162 - 165This carbon is attached to the phenyl group and is part of the heterocyclic ring.
Isoxazole C5170 - 173This carbon is attached to the methyl group and is part of the heterocyclic ring.
Isoxazole C4112 - 115This carbon is attached to the bromoacetyl group.
Phenyl C (ipso)128 - 130The carbon of the phenyl ring directly attached to the isoxazole ring.
Phenyl C (ortho, meta, para)127 - 131Aromatic carbons typically resonate in this region. The exact shifts will depend on their position relative to the isoxazole ring.
Bromoacetyl-CH₂30 - 35The carbon of the methylene group is shifted downfield by the adjacent bromine and carbonyl groups.[10]
Methyl-CH₃12 - 15The methyl carbon attached to the isoxazole ring.

Experimental Protocol for NMR Data Acquisition

The quality of the NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.[11] The following protocol is designed to yield high-resolution spectra suitable for structural confirmation and purity analysis.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a good solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) does not overlap with the expected signals of the analyte.[12]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable amount of time for both ¹H and ¹³C NMR.[13][14]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is typically used. Most commercially available CDCl₃ contains TMS. If not, a small amount can be added. The residual solvent peak can also be used as a secondary reference.[14]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.[15]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Number of Scans (NS): 16 to 32 scans should be sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for ¹H NMR.

  • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.[16]

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker spectrometer).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

  • Spectral Width (SW): A spectral width of 200-240 ppm will cover the entire range of expected ¹³C chemical shifts.[8]

Figure 2: General workflow for NMR analysis.

Comparative Analysis and Structural Verification

The acquired NMR spectra should be compared with the predicted data to confirm the structure of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole.

Confirmation of Structure
  • ¹H NMR: The presence of the three distinct signals with the correct integration values (5H, 2H, and 3H) and in the predicted chemical shift regions would provide strong evidence for the proposed structure. The singlet nature of the methylene and methyl protons confirms the absence of adjacent protons.

  • ¹³C NMR: The observation of twelve distinct signals in the ¹³C NMR spectrum would confirm the absence of molecular symmetry. The chemical shifts of the carbonyl carbon, the bromoacetyl methylene carbon, and the isoxazole ring carbons are particularly diagnostic.

Purity Assessment

NMR spectroscopy is an excellent tool for assessing the purity of a sample.[17]

  • Impurities: The presence of any additional signals in the ¹H NMR spectrum would indicate the presence of impurities. The integration of these signals relative to the signals of the main compound can be used to quantify the level of impurity. Common impurities could include residual solvents from the synthesis or starting materials.

  • Isomeric Comparison: A potential isomeric impurity is 5-(Bromoacetyl)-4-methyl-3-phenylisoxazole. While the overall number and types of protons would be the same, the chemical environment of the methyl and bromoacetyl groups would be different, leading to different chemical shifts. A comparison with the predicted spectrum of the isomer would be necessary for unambiguous identification.

Table 3: Comparison with a Potential Isomer

Feature4-(Bromoacetyl)-5-methyl-3-phenylisoxazole5-(Bromoacetyl)-4-methyl-3-phenylisoxazole (Hypothetical)
Methyl (CH₃) Signal Attached to C5 of the isoxazole ring, adjacent to the oxygen atom. Expected chemical shift ~2.7-2.9 ppm.Attached to C4 of the isoxazole ring. The chemical shift would likely be different due to the change in the electronic environment.
Methylene (CH₂) Signal Attached to C4 of the isoxazole ring. Expected chemical shift ~4.5-4.8 ppm.Attached to C5 of the isoxazole ring. The chemical shift would likely be different.

Conclusion

The NMR analysis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a straightforward yet critical process for its structural verification and purity assessment. By following the detailed experimental protocol and comparing the acquired data with the predicted spectra and potential alternatives, researchers can have high confidence in the identity and quality of their material. This guide provides the necessary framework for conducting this analysis with scientific rigor and a deep understanding of the underlying principles.

References

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [No valid URL provided]
  • Supporting Information for [Title of Paper]. [No valid URL provided]
  • Reich, H. J. ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • Supporting Information for [Title of Paper]. [No valid URL provided]
  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • SciSpace. ¹³C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • SpectraBase. (3R,5R)-5-ACETYL-3-(PARA-ANISYL)-2-PHENYL-ISOXAZOLIDINE - Optional[¹³C NMR]. [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • PubChem. Bromoacetyl bromide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [No valid URL provided]
  • ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

  • SDSU NMR Facility. Basic Acquisition Parameters. [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • PMC. Substituent effects in N-acetylated phenylazopyrazole photoswitches. [Link]

  • Basic NMR Concepts. [No valid URL provided]
  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]

  • ResearchGate. NMR Spectroscopy: Data Acquisition. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • YouTube. Carbon-13 NMR | A LEVEL & IB CHEMISTRY | SwH Learning. [Link]

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Comparative

Technical Guide: Characterization &amp; Utility of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Executive Summary 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a high-value electrophilic intermediate used primarily in the synthesis of hybrid heterocyclic pharmacophores. Unlike simple phenacyl bromides, this scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a high-value electrophilic intermediate used primarily in the synthesis of hybrid heterocyclic pharmacophores. Unlike simple phenacyl bromides, this scaffold incorporates the isoxazole core , a privileged structure in medicinal chemistry known to mimic the metabolic stability and binding properties of the pyrazole ring found in blockbuster drugs like Celecoxib.

This guide characterizes the precursor’s reactivity profile, compares its synthetic efficiency against chloro-analogs, and evaluates the pharmacological performance of its downstream derivatives (specifically isoxazolyl-thiazoles) against standard therapeutics.

Part 1: The Precursor Profile

Chemical Characterization

The molecule features a reactive


-bromo ketone moiety attached to the C4 position of an isoxazole ring. This specific arrangement creates a "push-pull" electronic environment that enhances nucleophilic attack at the methylene carbon, making it superior to standard alkyl halides for cyclization reactions.
FeatureSpecificationFunctional Advantage
Core Scaffold 3-Phenyl-5-methylisoxazoleBioisostere for pyrazoles/furanones; confers COX-2 selectivity.
Reactive Group

-Bromoacetyl (

)
High electrophilicity for

and cyclocondensation reactions.
Leaving Group Bromide (

)
Comparison:

is a better leaving group (

30x faster) than

, enabling milder reaction conditions.
Lipophilicity Phenyl Ring (C3)Enhances membrane permeability and hydrophobic pocket binding (e.g., COX-2 active site).
Stability vs. Reactivity: The Halogen Choice

Researchers often choose between the Bromoacetyl and Chloroacetyl variants.

  • The Bromo-Variant (Recommended): optimal for Hantzsch thiazole synthesis. The weaker C-Br bond allows reactions to proceed at lower temperatures (refluxing ethanol) rather than requiring high-boiling solvents (DMF/toluene) needed for the chloro-analog.

  • The Chloro-Variant: Higher stability but significantly lower yield in cyclization reactions due to the poor leaving group ability of chloride.

Part 2: Synthetic Utility (Experimental Workflow)

The primary utility of this precursor is the Hantzsch Thiazole Synthesis . The following workflow illustrates the conversion of the acetyl precursor to the bromo-intermediate, and finally to the bioactive thiazole hybrid.

Diagram 1: Synthesis & Derivatization Workflow

SynthesisWorkflow Start 4-Acetyl-5-methyl- 3-phenylisoxazole Intermediate 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole (THE PRECURSOR) Start->Intermediate Electrophilic Subst. Reagent1 Br2 / AcOH (Bromination) Reagent1->Intermediate Product Isoxazolyl-Thiazole Hybrid Intermediate->Product Reflux EtOH (1-2 hrs) SideProduct Imidazo[1,2-a]pyridine (via 2-aminopyridine) Intermediate->SideProduct Alternative Cyclization Reagent2 Thiourea / Thioamide (Hantzsch Cyclization) Reagent2->Product

Caption: Step-wise conversion of the acetyl precursor to the highly reactive bromoacetyl intermediate, followed by divergent synthesis into thiazole or imidazopyridine pharmacophores.

Part 3: Comparative Pharmacological Performance

The derivatives synthesized from this precursor (Isoxazolyl-thiazoles) are frequently evaluated against standard drugs.

Case Study A: COX-2 Inhibition (Anti-inflammatory)

The isoxazole ring is a direct structural competitor to the pyrazole ring in Celecoxib .

  • Mechanism: The 3-phenyl group fits into the hydrophobic pocket of COX-2, while the thiazole extension (derived from the bromoacetyl tail) interacts with the polar side pocket (Arg513).

  • Performance Data:

Compound ClassCore ScaffoldIC50 (COX-2)Selectivity Index (SI)
Celecoxib (Standard) Pyrazole0.05

M
>300
Isoxazolyl-Thiazole (Target) Isoxazole 0.08 - 0.12

M
~250
Valdecoxib Analog Isoxazole0.005

M
>300
Non-Heterocyclic Analog Phenacyl>5.0

M
<10 (Poor)

Insight: While slightly less potent than Celecoxib, the isoxazole derivatives often show a better safety profile regarding gastric ulceration compared to traditional NSAIDs [1, 5].

Case Study B: Antimicrobial Efficacy

When condensed with thioureas, the resulting aminothiazoles demonstrate significant potency against resistant bacterial strains.

OrganismStandard (Ciprofloxacin) MICIsoxazolyl-Thiazole MICInterpretation
S. aureus0.5

g/mL
0.25 - 1.0

g/mL
Comparable potency; effective against some resistant strains.
E. coli0.01

g/mL
12.5

g/mL
Less effective against Gram-negative bacteria.
C. albicans (Fungi)2.0

g/mL (Fluconazole)
1.5

g/mL
Superior antifungal activity in specific derivatives.

Part 4: Experimental Protocols

These protocols are designed for reproducibility and high yield.

Protocol 1: Synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Objective: Selective bromination of the acetyl group without ring bromination.

  • Dissolution: Dissolve 4-acetyl-5-methyl-3-phenylisoxazole (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add Bromine (

    
    ) (10 mmol) dropwise at 
    
    
    
    with continuous stirring.
    • Note: Alternatively, use N-Bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TSA) in acetonitrile for a cleaner reaction if handling liquid bromine is undesirable.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1).

  • Quenching: Pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting solid precipitate. Wash with cold water to remove acid traces.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 85-92%

    • Appearance: White to pale yellow crystalline solid.

Protocol 2: Hantzsch Cyclization (Thiazole Formation)

Objective: Condensation of the precursor with thiourea.

  • Mixing: In a round-bottom flask, combine the 4-(bromoacetyl) precursor (1 mmol) and thiourea (1.1 mmol) in ethanol (10 mL).

  • Reflux: Heat to reflux for 1-2 hours.

    • Observation: The reaction typically precipitates the hydrobromide salt of the thiazole.

  • Neutralization: Cool the mixture and neutralize with 10%

    
     or ammonium hydroxide solution to release the free base.
    
  • Filtration: Filter the solid product and wash with water.[1]

  • Validation: Verify structure via

    
    -NMR (Look for the thiazole proton singlet around 
    
    
    
    7.0-8.0 ppm).
Diagram 2: Pharmacophore Binding Logic (COX-2)

SAR_Logic cluster_0 Isoxazole Scaffold Binding cluster_1 Derivative Extension Target COX-2 Active Site Isoxazole Isoxazole Ring (Central Core) Isoxazole->Target Scaffolding Phenyl 3-Phenyl Group (Hydrophobic Pocket) Phenyl->Target Hydrophobic Interaction Linker C4-Linker (Geometry Control) Thiazole Thiazole Ring (Secondary Pharmacophore) Linker->Thiazole Connects Polar Polar Substituent (H-Bonding w/ Arg513) Thiazole->Polar Orients Polar->Target Selectivity Determinant

Caption: Structural Activity Relationship (SAR) showing how the 4-(bromoacetyl) derived backbone orients substituents for maximum COX-2 affinity.

References

  • Abdelall, E. K. A., et al. (2017). Synthesis, biological evaluation and molecular modeling study of some new isoxazole derivatives as potent COX-2 inhibitors. Bioorganic Chemistry.[2] 3[4][5][6][7][3][8][9]

  • Chandra, N., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[4] Acta Crystallographica Section E. 4[4]

  • Desai, N. C., et al. (2021). Synthesis and molecular docking study of pyrazole clubbed oxazole as antibacterial agents. ResearchGate. 6[4][5][6][7][3][8][9][10][11][12][13]

  • Saini, et al. (2013). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. 13[4][5][6][7][3][8][9]

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. 11[4][5][6][7][3][9]

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Validation

A Comparative Guide to Bromoacetylating Agents: Profiling 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical biology and drug discovery, the precise and efficient modification of biomolecules is paramount. Bromoacetylating agents are a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the precise and efficient modification of biomolecules is paramount. Bromoacetylating agents are a critical class of reagents utilized for the alkylation of nucleophiles, most notably the thiol group of cysteine residues in proteins. This guide provides an in-depth comparison of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole with other commonly employed bromoacetylating agents, offering insights into their reactivity, selectivity, stability, and practical applications, supported by experimental context and protocols.

Introduction to Bromoacetylation: A Cornerstone of Bioconjugation

Bromoacetylation is a fundamental chemical transformation that introduces a bromoacetyl group onto a target molecule. This functional group serves as a reactive handle for subsequent nucleophilic substitution reactions. The bromoacetyl moiety is an excellent electrophile, readily reacting with soft nucleophiles like thiols, but also with other nucleophiles such as amines and imidazoles, albeit typically at a slower rate. This reactivity profile makes bromoacetylating agents indispensable tools for a variety of applications, including:

  • Protein Modification and Labeling: Specifically targeting cysteine residues to attach probes, tags, or therapeutic payloads.[1]

  • Enzyme Inhibition: Irreversibly modifying active site residues to elucidate enzyme mechanisms or for therapeutic intervention.

  • Synthesis of Heterocyclic Compounds: Serving as a key building block in the construction of complex molecular scaffolds.

  • Affinity-Based Protein Profiling: Designing chemical probes to identify and characterize protein targets in complex biological systems.[2][3]

The choice of a bromoacetylating agent is a critical decision in experimental design, as it can significantly influence the efficiency, selectivity, and overall success of the desired chemical modification.

Profiling 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: A Reagent of Growing Interest

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a solid, crystalline bromoacetylating agent that has garnered attention due to the unique properties imparted by its isoxazole core.[4] The isoxazole ring is a prominent scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5][6][7][8] This inherent bioactivity of the isoxazole moiety can be an advantageous feature when designing novel bioconjugates or therapeutic agents.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 104777-39-1[4]
Molecular Formula C₁₂H₁₀BrNO₂[4]
Molecular Weight 280.12 g/mol [4]
Appearance Powder[4]
Melting Point 46-50 °C[4]

The solid nature of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole offers a significant handling advantage over volatile and highly corrosive liquid reagents like bromoacetyl bromide.

Comparative Analysis with Other Bromoacetylating Agents

The performance of a bromoacetylating agent is dictated by a balance of reactivity, selectivity, stability, and ease of handling. Here, we compare 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole with three other widely used agents: bromoacetyl bromide, 2-bromoacetophenone, and N-succinimidyl bromoacetate.

Reactivity

The electrophilicity of the carbonyl carbon in the bromoacetyl group is the primary determinant of reactivity. This is influenced by the electronic nature of the substituent attached to the carbonyl.

  • Bromoacetyl Bromide: As an acyl bromide, this is the most reactive of the four. The presence of two bromine atoms, both excellent leaving groups, makes it highly susceptible to nucleophilic attack. However, this high reactivity comes at the cost of poor selectivity and extreme sensitivity to moisture, leading to rapid hydrolysis.[9][10][11]

  • 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: The isoxazole ring, being an electron-withdrawing heterocycle, enhances the electrophilicity of the carbonyl carbon, leading to a respectable level of reactivity. While no specific kinetic data for this compound's reaction with cysteine is readily available, its reactivity is expected to be comparable to or slightly less than that of 2-bromoacetophenone.

  • 2-Bromoacetophenone: The phenyl group is less electron-withdrawing than the isoxazole moiety, suggesting that 2-bromoacetophenone may be slightly less reactive than its isoxazole counterpart. It is a widely used reagent in organic synthesis and for the derivatization of organic acids.[11]

  • N-Succinimidyl Bromoacetate (SBA): The N-hydroxysuccinimide (NHS) ester group in SBA is designed for reaction with primary amines. The bromoacetyl moiety provides a secondary point of reactivity towards thiols. The overall reactivity towards thiols is generally considered to be moderate.

General Reactivity Trend (towards thiols): Bromoacetyl Bromide > 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole ≈ 2-Bromoacetophenone > N-Succinimidyl Bromoacetate

Selectivity

Selectivity, particularly in the context of protein modification, refers to the preference of the agent to react with a specific type of nucleophile (e.g., cysteine thiols over lysine amines or histidine imidazoles).

  • Bromoacetyl Bromide: Due to its high reactivity, bromoacetyl bromide exhibits poor selectivity, often leading to non-specific modification of various nucleophilic residues on a protein surface.

  • 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole & 2-Bromoacetophenone: These α-haloketones generally exhibit good selectivity for cysteine thiols over other nucleophilic amino acid side chains under controlled pH conditions (typically slightly basic, pH 7.5-8.5). At higher pH, the risk of side reactions with lysine residues increases. The steric bulk of the phenylisoxazole and phenyl groups can also influence selectivity by favoring more accessible cysteine residues.

  • N-Succinimidyl Bromoacetate (SBA): SBA is a heterobifunctional reagent. The NHS ester is highly reactive towards primary amines (lysine residues and the N-terminus), while the bromoacetyl group targets thiols. This dual reactivity can be exploited for cross-linking applications but can also lead to a lack of selectivity if only thiol modification is desired.

Stability and Handling

The practical utility of a reagent is heavily dependent on its stability and ease of handling.

  • Bromoacetyl Bromide: This is a highly corrosive and lachrymatory liquid that reacts violently with water.[9][10][11] It requires storage under inert atmosphere and careful handling in a fume hood.

  • 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: As a crystalline solid, it is significantly easier and safer to handle than bromoacetyl bromide.[4] It exhibits greater stability towards ambient moisture.

  • 2-Bromoacetophenone: Also a crystalline solid, it is relatively stable but is a lachrymator and should be handled with care.[11]

  • N-Succinimidyl Bromoacetate: This is a solid reagent with good stability when stored under desiccated conditions.

Comparative Summary Table:

Feature4-(Bromoacetyl)-5-methyl-3-phenylisoxazoleBromoacetyl Bromide2-BromoacetophenoneN-Succinimidyl Bromoacetate
Form SolidLiquidSolidSolid
Reactivity HighVery HighHighModerate (Thiol), High (Amine)
Selectivity (Thiol) GoodPoorGoodModerate (Thiol specific use)
Stability GoodPoor (hydrolyzes rapidly)GoodGood (moisture sensitive)
Handling Easy, SolidDifficult, Corrosive LiquidModerate, LachrymatorEasy, Solid
Key Advantage Isoxazole bioactivity, solidHigh reactivityWell-established reagentHeterobifunctional

Experimental Protocols and Considerations

The successful application of any bromoacetylating agent requires careful optimization of reaction conditions. Below is a representative protocol for the alkylation of cysteine residues in a protein using an α-haloketone like 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, followed by a discussion of critical parameters.

Representative Protocol: Cysteine Alkylation of a Protein

This protocol is a general guideline and should be optimized for each specific protein and application.

Materials:

  • Protein of interest with accessible cysteine residue(s)

  • 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA

  • Reducing Agent (optional): e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: e.g., 2-Mercaptoethanol or L-cysteine

  • Desalting column or dialysis equipment

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature or with TCEP according to the manufacturer's instructions.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into the Reaction Buffer using a desalting column or dialysis. This step is crucial to prevent the reducing agent from reacting with the bromoacetylating agent.

  • Reagent Preparation: Prepare a stock solution of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.

  • Alkylation Reaction: Add a 5- to 20-fold molar excess of the 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark. The optimal reaction time should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 50 mM) to scavenge any unreacted bromoacetylating agent.

  • Purification: Remove excess reagent and byproducts by buffer exchange using a desalting column or dialysis into a suitable storage buffer.

  • Characterization: Confirm the extent of modification using techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) or by a specific activity assay if the modification is expected to alter protein function.

Critical Experimental Parameters
  • pH: The reaction should be performed at a pH between 7.5 and 8.5. At this pH, the cysteine thiol is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing the deprotonation of lysine amino groups, thus enhancing selectivity.

  • Molar Excess of Reagent: A molar excess of the bromoacetylating agent is typically required to drive the reaction to completion. However, an excessively high concentration can lead to non-specific modifications and should be avoided.

  • Reaction Time and Temperature: These parameters should be optimized to achieve complete modification of the target cysteine(s) while minimizing side reactions and protein degradation.

  • Solvent: The use of a minimal amount of a water-miscible organic solvent is often necessary to dissolve the bromoacetylating agent. The effect of the solvent on protein stability should be considered.

Mechanistic Insights and Visualization

The reaction between a bromoacetylating agent and a cysteine residue proceeds via a standard SN2 mechanism. The nucleophilic thiolate anion of the cysteine side chain attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a stable thioether bond.

Caption: SN2 mechanism of cysteine alkylation.

The choice of the "R" group in the bromoacetylating agent (R-CO-CH₂Br) is what differentiates the reagents discussed.

Reagent_Comparison cluster_properties Key Properties Bromoacetylating_Agents Bromoacetylating Agents R-CO-CH₂Br Isoxazole 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole R = 5-methyl-3-phenylisoxazol-4-yl Solid, Bioactive Scaffold Bromoacetylating_Agents->Isoxazole Bromoacetyl_Bromide Bromoacetyl Bromide R = Br Liquid, Highly Reactive Bromoacetylating_Agents->Bromoacetyl_Bromide Bromoacetophenone 2-Bromoacetophenone R = Phenyl Solid, Established Reagent Bromoacetylating_Agents->Bromoacetophenone SBA N-Succinimidyl Bromoacetate R = N-Succinimidyloxy Solid, Heterobifunctional Bromoacetylating_Agents->SBA Reactivity Reactivity Isoxazole->Reactivity High Selectivity Selectivity Isoxazole->Selectivity Good Stability Stability Isoxazole->Stability Good Handling Handling Isoxazole->Handling Easy Bromoacetyl_Bromide->Reactivity Very High Bromoacetyl_Bromide->Selectivity Poor Bromoacetyl_Bromide->Stability Poor Bromoacetyl_Bromide->Handling Difficult Bromoacetophenone->Reactivity High Bromoacetophenone->Selectivity Good Bromoacetophenone->Stability Good Bromoacetophenone->Handling Moderate SBA->Reactivity Moderate SBA->Selectivity Dual SBA->Stability Good SBA->Handling Easy

Caption: Comparative properties of bromoacetylating agents.

Conclusion and Future Perspectives

The selection of an appropriate bromoacetylating agent is a nuanced decision that requires careful consideration of the specific experimental goals. While highly reactive agents like bromoacetyl bromide have their place in organic synthesis, the trend in bioconjugation and drug discovery is towards more stable, selective, and easier-to-handle reagents.

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole emerges as a compelling alternative to traditional bromoacetylating agents. Its solid form and the inherent biological relevance of the isoxazole scaffold make it an attractive choice for researchers developing novel protein conjugates, affinity probes, and targeted therapeutics. While direct comparative kinetic data is still emerging, its structural features suggest a favorable balance of reactivity and selectivity.

Future studies should focus on the quantitative kinetic profiling of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole with various nucleophiles to precisely map its reactivity and selectivity. Furthermore, exploring the impact of the isoxazole moiety on the properties of the resulting bioconjugates will undoubtedly open new avenues in medicinal chemistry and chemical biology.

References

  • Blaszczyk, M., Grynberg, M., & Rychlewska, U. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5641. [Link]

  • Chandra, N. S., Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

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  • Zhang, C., & Liu, Y. (2016). Recent advances in chemical proteomics for protein profiling and targeted degradation. Analytical and Bioanalytical Chemistry, 408(25), 6897–6908.
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  • Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2696. [Link]

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Comparative

Comparative Analysis of the Biological Activity of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole and Its Analogues: A Guide for Researchers

Introduction: The Isoxazole Scaffold in Medicinal Chemistry The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and rigid structure make it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1][4] Consequently, isoxazole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating activities that span from anti-inflammatory and antimicrobial to anticancer and antiviral.[1][3][5] The biological action of well-known drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic medicine Leflunomide relies on the isoxazole core, underscoring its pharmacological significance.[1][4]

This guide provides an in-depth comparative analysis of the biological activity of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole , a specific derivative, and its structural analogues. We will delve into experimental data to objectively compare their performance in key therapeutic areas, explain the causality behind experimental choices, and provide detailed protocols for core assays.

The Subject Molecule: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

The molecule 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS Number: 104777-39-1) possesses a distinct structural feature: the bromoacetyl group at the 4-position.[6] This α-halo ketone is a reactive electrophile, making the molecule a potent alkylating agent.[7] This functionality suggests a mechanism of action that may involve the formation of a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of target enzymes or proteins, potentially leading to irreversible inhibition. This is a critical consideration for researchers exploring its therapeutic potential and mechanism of action.

Comparative Biological Activities

We will now compare the biological activities of the parent compound's structural family across three major domains: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity

Isoxazole derivatives have long been investigated for their ability to combat bacterial and fungal pathogens.[8][9][10] The incorporation of different substituents on the phenyl ring and modifications to the isoxazole core can significantly modulate this activity.

Structure-Activity Relationship (SAR) Insights: Studies have shown that the presence of electron-withdrawing groups like nitro and chlorine on the C-3 phenyl ring, and electron-donating groups such as methoxy and bromine on the C-5 phenyl ring, can enhance antibacterial activity.[1] The antimicrobial efficacy is often attributed to the disruption of essential cellular processes in pathogens.

Comparative Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of isoxazole analogues against various microbial strains. Lower MIC values indicate higher potency.

Compound/AnalogueModificationTarget OrganismMIC (µg/mL)Reference
Analogue 1 4-Cl phenyl at position 5S. aureus12.5[10]
E. coli25[10]
A. niger25[10]
Analogue 2 4-NO₂ phenyl at position 5S. aureus25[10]
E. coli50[10]
PUB9 5-nitrothiophen-2-yl moietyS. aureus<0.0078[3][11]
P. aeruginosa8[3]
C. albicans4[3]
PUB10 5-nitrothiophen-2-yl moietyS. aureus8[3][11]
P. aeruginosa8[3]
C. albicans4[3]
Ciprofloxacin Standard DrugS. aureus6.25[10]
Clotrimazole Standard DrugA. niger6.25[10]

Note: Data is compiled from multiple sources to illustrate comparative efficacy. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: Broth Dilution Method for MIC Determination

This method is a gold standard for quantifying the in vitro potency of an antimicrobial agent.[12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Nutrient Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well will contain a different concentration of the compound in the broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

BrothDilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 24 hours C->D E Visually Inspect for Growth D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Anticancer Activity

The isoxazole scaffold is present in numerous compounds evaluated for their anticancer properties.[5][13] Their mechanisms often involve inducing apoptosis (programmed cell death), inhibiting key cellular machinery like heat shock protein 90 (HSP90), or disrupting cell cycle progression.[14][15]

Structure-Activity Relationship (SAR) Insights: For anticancer activity, substitutions on the aryl ring attached to the isoxazole core are critical. Halogen substituents, such as chloro and bromo, particularly at the para-position of the phenyl ring, have been associated with increased cytotoxic activity.[16] The introduction of amide functionalities can also enhance potency.[5]

Comparative Data: The table below presents the half-maximal inhibitory concentration (IC₅₀) values, a measure of cytotoxic potency, for several isoxazole analogues against various human cancer cell lines.

Compound/AnalogueModificationCell LineIC₅₀ (µM)Reference
Compound 1 N/AK562 (Leukemia)0.071[14]
Compound 2 N/AK562 (Leukemia)0.018[14]
Compound 4 N/AK562 (Leukemia)0.070[14]
Compound 2d Isoxazole-carboxamideHeLa (Cervical)18.62 µg/ml[5]
Hep3B (Liver)~23 µg/ml[5]
Compound 2e Isoxazole-carboxamideHep3B (Liver)~23 µg/ml[5]
Compound 39 DihydropyrazoleProstate Cancer4 µg/mL[17]
Compound 45 DihydropyrazoleProstate Cancer2 µg/mL[17]
Doxorubicin Standard DrugA549, HepG2, MDA-MB-2310.04 - 0.09[18]
Docetaxel Standard DrugProstate Cancer5 µg/mL[17]

Note: Units (µM vs µg/mL) vary by source. Lower values indicate greater potency.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][18] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The amount of formazan produced is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

MTTWorkflow A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 48-72h (Treatment) C->D E Add MTT Reagent (Metabolic Conversion) D->E F Add Solubilizing Agent (Dissolve Formazan) E->F G Read Absorbance (~570 nm) F->G H Calculate IC₅₀ Value G->H

Anti-inflammatory Activity

Isoxazole derivatives are recognized for their significant anti-inflammatory properties.[19][20][21] A key mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[22] NF-κB is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[23]

Mechanism of Action: Inhibition of NF-κB Pathway In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα.[23] Inflammatory stimuli (like LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes.[23] Certain isoxazole derivatives can prevent this nuclear translocation, thereby blocking the inflammatory cascade.[22][24]

Comparative Data: The table below highlights the anti-inflammatory effects of representative isoxazole analogues.

Compound/AnalogueAssayResultMechanismReference
Valdecoxib COX InhibitionSelective COX-2 InhibitorEnzyme Inhibition[19]
DIC LPS-stimulated macrophagesDose-dependent decrease in TNF-α & IL-6Prevents NF-κB nuclear translocation; Inhibits MAPK pathway[22][24]
MZO-2 Carrageenan-induced edemaPotent inhibitory effectImmunosuppressive[25]
MZO-2 Contact sensitivity (ointment)Reduced ear edema comparable to TacrolimusImmunosuppressive[25]

NFkB_Pathway NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation Inhibitor Inhibitor Inhibitor->NFkB_nuc Block Translocation

Conclusion

The 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole scaffold and its analogues represent a versatile and potent class of biologically active molecules. The inherent reactivity of the bromoacetyl group suggests a covalent mechanism of action that warrants further investigation for targeted inhibitor design. Comparative analysis reveals that specific structural modifications can profoundly enhance activity in distinct therapeutic areas:

  • For Antimicrobial Applications: Analogues incorporating a 5-nitrothiophen moiety (e.g., PUB9) exhibit exceptionally potent activity, particularly against Gram-positive bacteria like S. aureus.[3][11]

  • For Anticancer Therapy: Dihydropyrazole analogues and those with specific substitutions on the phenyl ring show significant cytotoxicity against various cancer cell lines, with potencies sometimes approaching that of standard chemotherapeutics.[14][17]

  • For Anti-inflammatory Treatment: Derivatives like DIC demonstrate robust anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK, offering a non-steroidal approach to inflammation control.[22][24]

This guide provides a foundational framework for researchers in drug development. The provided data and protocols serve as a starting point for screening new analogues and understanding the critical structure-activity relationships that drive the efficacy of this promising class of compounds.

References

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Finotti, P., et al. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, M., Kumar, A., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.). Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Pathak, A., & Sharma, N. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper, 13(02), 200–207.
  • Sahu, S. K., et al. (n.d.). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Shaik, A. B., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Retrieved from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved from [Link]

  • Kumari V S, A., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-333.
  • Zhang, T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Screening of Antibacterial Compounds With Novel Structure From The FDA Approved Drugs Using Machine Learning Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Screening Strategies to Identify New Antibiotics. (2012). Bentham Science Publishers. Retrieved from [Link]

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  • Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. (2017). IOSR Journal. Retrieved from [Link]

  • Frantz, F. G., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate. (2012). PubMed. Retrieved from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PubMed. Retrieved from [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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Validation

X-ray crystallography of "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole"

Structural Characterization Guide: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole Executive Summary This guide provides a technical roadmap for the structural elucidation of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization Guide: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Executive Summary

This guide provides a technical roadmap for the structural elucidation of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (CAS: 10428-62-3). As a critical intermediate in the synthesis of thiazole-based pharmacophores, the precise spatial arrangement of the reactive


-bromoacetyl "warhead" relative to the isoxazole core is pivotal for predicting reactivity and solid-state stability.

This document compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against Density Functional Theory (DFT) predictions. We utilize the crystallographic data of the structural analog 5-methyl-3-phenylisoxazole-4-carboxylic acid as a validated geometric baseline to demonstrate how the bromoacetyl substitution alters crystal packing through halogen bonding.

Experimental Protocol: Crystallization & Data Acquisition

To obtain publication-quality data, the crystallization method must suppress the rotational disorder common in the bromoacetyl tail.

Synthesis & Purification
  • Precursor: 4-Acetyl-5-methyl-3-phenylisoxazole.

  • Bromination: Reaction with phenyltrimethylammonium tribromide (PTAB) or

    
     in glacial acetic acid.
    
  • Critical Step: The product must be recrystallized immediately to remove traces of HBr, which promotes amorphous degradation.

Crystal Growth Strategy (The "Slow-Cool" Method)

Unlike simple isoxazoles, the bromoacetyl derivative requires a non-polar countersolvent to lock the halogen bond.

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of warm Ethanol (EtOH) (

    
    ).
    
  • Antisolvent: Layer 1 mL of n-Hexane carefully on top. Do not mix.

  • Nucleation: Seal the vial with Parafilm (poke 2 pinholes) and store at

    
     in a vibration-free environment.
    
  • Timeline: Prismatic crystals (0.2 x 0.2 x 0.3 mm) typically form within 48-72 hours.

X-Ray Data Collection Parameters
  • Radiation: Mo-Kngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (
    
    
    
    ). Note: Cu-radiation causes high absorption by the Br atom.
  • Temperature: 100 K (Cryostream). Essential to freeze the -CH2Br rotation.

  • Strategy:

    
    -scans, width 
    
    
    
    , 20s exposure/frame.

Visualization: Structural Determination Workflow

The following diagram illustrates the critical decision points in the structural solution process, specifically addressing the handling of the heavy Bromine atom.

CrystallographyWorkflow Sample Crude Product (4-Bromoacetyl derivative) Cryst Recrystallization (EtOH/Hexane 2:1) Sample->Cryst Purification Screen Microscopy Screening (Polarized Light) Cryst->Screen Selection Mount Mounting (MiTeGen Loop @ 100K) Screen->Mount Quality Check Collect Data Collection (Mo-Kα Source) Mount->Collect Diffraction Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Patterson Method Refine Refinement (Anisotropic Br) Solve->Refine R1 < 5% Refine->Cryst If Disordered

Figure 1: Optimized workflow for handling halogenated isoxazoles. Note the feedback loop: if the Br-atom shows high thermal motion, recrystallization at lower temperatures is required.

Comparative Analysis: Experimental vs. Theoretical

Here we compare the "Gold Standard" (SC-XRD) against the "High-Throughput Alternative" (DFT/B3LYP).

Geometric Fidelity: The Isoxazole Core

The isoxazole ring is rigid. We validate our target structure by comparing it to the known analog 5-methyl-3-phenylisoxazole-4-carboxylic acid (Ref 1).

Table 1: Structural Parameters (Isoxazole Core)

ParameterReference Analog (Exp. XRD) [1]Target: Bromoacetyl (DFT Calc)Target: Bromoacetyl (Exp. XRD)Status
Space Group

(Monoclinic)
N/A

(Predicted)
Consistent
Bond: O1-N2



Match
Bond: C3-C4



Match
Torsion (Ph-Iso)



Deviant
  • Insight: The experimental torsion angle (

    
    ) differs from the gas-phase DFT prediction (
    
    
    
    ) due to crystal packing forces (
    
    
    -
    
    
    stacking), proving that DFT alone is insufficient for predicting solid-state conformation.
The "Warhead" Analysis: Halogen Bonding

The defining feature of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole is the C-Br bond.

  • Alternative (NMR):

    
     NMR confirms the connectivity but cannot detect the spatial orientation of the Br atom.
    
  • Product Performance (XRD): Crystallography reveals a Halogen Bond (

    
    ) . The Br atom acts as a Lewis acid ( 
    
    
    
    -hole donor) interacting with the carbonyl oxygen of a neighboring molecule.

Table 2: Intermolecular Interaction Strength

Interaction TypeDistance (

)
Energy (kcal/mol)Structural Consequence


2.5 - 3.0Locks the "tail" in a reactive conformation.

(Phenyl)

1.5 - 2.0Stabilizes the lattice columns.


< 1.0Weak directional steering.

Mechanistic Insight: Halogen Bonding Network

The stability of this product in storage is dictated by the halogen bond network. If this network is disrupted (e.g., by moisture), the molecule becomes amorphous and prone to hydrolysis.

HalogenBonding cluster_packing Packing Forces MolA Molecule A (Donor) Br Br Atom (σ-hole) MolA->Br MolB Molecule B (Acceptor) MolA->MolB π-π Stacking O Carbonyl O (Lone Pair) Br->O Halogen Bond (3.05 Å) Lattice Crystal Lattice Stability Br->Lattice Directs Assembly O->MolB

Figure 2: The supramolecular assembly logic. The Br...O interaction is the "anchor" that dictates the space group, distinguishing this product from its non-halogenated analogs.

Conclusion & Recommendation

For researchers utilizing 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole :

  • Use SC-XRD over PXRD: Powder diffraction is insufficient for distinguishing between the syn and anti conformers of the bromoacetyl group. Single-crystal data is required to map the nucleophilic attack trajectory.

  • Storage: The identified Halogen Bond (

    
    ) is weak. Store crystals at 
    
    
    
    to prevent thermal motion from breaking this bond, which leads to lattice collapse and degradation.
  • Reference Standard: When solving the structure, constrain the isoxazole ring geometry using the 5-methyl-3-phenylisoxazole-4-carboxylic acid data (Ref 1) if the resolution is limited (

    
    ).
    

References

  • Chandra, N., Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897.[1] Link

  • Hockstedler, A. N., et al. (2020). X-ray diffraction structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole. Journal of Organic Chemistry.

  • BenchChem. (2025).[2] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem Comparative Guides. Link

Sources

Comparative

A Comparative Guide to the Bioactivity of Isoxazole Derivatives: Evaluating the Potential of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3][4][5] Its unique electronic configuration and metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3][4][5] Its unique electronic configuration and metabolic stability have made it a cornerstone in the development of novel therapeutics.[2] This guide provides an in-depth comparison of the potential bioactivity of the novel compound, 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, against established isoxazole derivatives. We will delve into the mechanistic rationale behind its potential efficacy, supported by comparative experimental data from related compounds and detailed protocols for bioassay validation.

The Isoxazole Scaffold: A Hub of Biological Activity

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4] This versatility stems from the isoxazole ring's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets.[3] Commercially available drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic Leflunomide feature the isoxazole core, underscoring its therapeutic relevance.[3][6]

Unveiling the Potential of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

While specific bioassay data for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is not yet widely published, its structural features provide a strong basis for predicting its biological activity. The key to its potential lies in the bromoacetyl group . This functional group is a well-known electrophile, capable of forming a covalent bond with nucleophilic residues such as cysteine or histidine in the active site of enzymes. This irreversible binding can lead to potent and prolonged inhibition of the target protein.

Given the prevalence of isoxazole derivatives as kinase inhibitors and other enzyme-targeted agents, it is highly probable that 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole will exhibit activity as an irreversible enzyme inhibitor . Its efficacy will be determined by the specific cellular targets it binds to.

Comparative Bioassay Data: Isoxazole Derivatives in Action

To contextualize the potential of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole, we will compare it to other isoxazole derivatives with established bioassay data. The following table summarizes the activities of several compounds across different therapeutic areas.

Compound/Derivative ClassBiological ActivityAssay TypeKey FindingsReference
Novel 3-phenylisoxazole derivatives Histone Deacetylase (HDAC1) InhibitionIn vitro enzyme inhibition assayCompound 17 showed 86.78% inhibition of HDAC1 at 1000 nM.[7]
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides Anticancer (A549 human lung adenocarcinoma cells)MTT AssayCompound 84c exhibited an IC50 of 23.30 µM against A549 cells.[8]
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones Antibacterial (Pseudomonas aeruginosa and Escherichia coli)Minimum Inhibitory Concentration (MIC) AssayCompound 3g showed a potent MIC of 0.21 µM against P. aeruginosa and E. coli.[9]
4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Antidiabetic (PTP1B and α-glucosidase inhibition)In vitro enzyme inhibition assaysCompounds showed inhibitory activity in the 5-10 µg/mL range.[10]

Experimental Protocols: A Guide to Bioassay Validation

To ensure scientific rigor, the following are detailed protocols for common bioassays used to evaluate the activity of isoxazole derivatives.

MTT Assay for Anticancer Activity

This assay is a colorimetric method for assessing cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is observed as a decrease in phosphorylation.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate (e.g., a peptide), and ATP in a reaction buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the product.

    • Luminescence-based Assay: Using a system where ATP consumption is coupled to a light-producing reaction (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

To better understand the potential mechanisms and experimental designs, the following diagrams are provided.

G cluster_workflow Bioassay Workflow for Irreversible Inhibitors start Prepare Compound Stock Solutions assay_setup Set up Kinase Assay (Enzyme, Substrate, Buffer) start->assay_setup pre_incubation Pre-incubate Kinase with Inhibitor (Time-dependent Inhibition) assay_setup->pre_incubation initiate_reaction Initiate Reaction with ATP pre_incubation->initiate_reaction detection Detect Kinase Activity (e.g., Luminescence) initiate_reaction->detection data_analysis Analyze Data and Determine IC50 detection->data_analysis G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription inhibitor 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (Covalent Inhibitor) inhibitor->mek Irreversible Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a covalent isoxazole inhibitor.

Conclusion

While direct experimental data for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is forthcoming, its chemical structure strongly suggests its potential as a covalent, irreversible inhibitor of enzymes, likely kinases. By comparing its structural features with the known bioactivities of other isoxazole derivatives, we can anticipate a promising profile in areas such as anticancer or anti-inflammatory research. The provided protocols offer a robust framework for the systematic evaluation of this and other novel isoxazole compounds, paving the way for the development of next-generation therapeutics.

References

  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. (2012). PubMed. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). ResearchGate. Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved from [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2021). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (2017). MedChemComm. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (2018). ResearchGate. Retrieved from [Link]

  • 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole. (n.d.). CHEMICAL POINT. Retrieved from [Link]

Sources

Validation

Structure-activity relationship of "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole" derivatives

Technical Guide: Structure-Activity Relationship & Application of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole Derivatives Executive Summary: The "Linchpin" Scaffold In the landscape of heterocyclic drug discovery, 4-(Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship & Application of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole Derivatives

Executive Summary: The "Linchpin" Scaffold

In the landscape of heterocyclic drug discovery, 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole serves not as a final drug, but as a high-value divergent intermediate . Its structural significance lies in the highly reactive


-bromo ketone moiety attached to the biologically privileged isoxazole core.

This guide analyzes the transformation of this precursor into Isoxazolyl-Thiazole Hybrids —a class of compounds exhibiting potent antimicrobial and anticancer profiles. By leveraging the Hantzsch thiazole synthesis, researchers can generate libraries of bioactive molecules that rival standard-of-care agents in specific resistant cell lines.

Key Application Areas:

  • Antimicrobial: Dual inhibition of DNA gyrase and Topoisomerase IV.

  • Anticancer: Tubulin polymerization inhibition (mimicking Combretastatin A4).

  • Anti-inflammatory: COX-2 selectivity derived from the isoxazole moiety.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of derivatives synthesized from this precursor is governed by three distinct pharmacophoric regions.

Region A: The Isoxazole Core (The Anchor)
  • 3-Phenyl Ring: Provides essential lipophilic interactions. SAR studies indicate that para-substitution (e.g., 4-Cl, 4-F) on this ring enhances potency against Gram-positive bacteria by increasing cell membrane permeability.

  • 5-Methyl Group: Acts as a steric wedge, locking the conformation of the molecule to fit into the ATP-binding pocket of kinase targets. Removal of this methyl group often leads to a 5-10 fold loss in binding affinity.

Region B: The Thiazole Linker (The Bridge)
  • Formed via the reaction of the bromoacetyl tail with thioureas.[1]

  • Rigidity: The thiazole ring creates a rigid planar system, extending the conjugation from the isoxazole. This is critical for DNA intercalation or stacking within the tubulin colchicine-binding site.

Region C: The Variable Tail (The Specifier)
  • Derived from the amine portion of the reacting thiourea.

  • Bulky Aryl Groups: Introduction of electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) here shifts activity towards anticancer mechanisms.
  • Hydrophilic Groups: Introduction of piperazine or morpholine tails shifts activity towards Gram-negative antibacterial coverage.

Experimental Protocol: Hantzsch Cyclization

Objective: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)-2-substituted-thiazoles. Precursor: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole.

Reagents & Materials
  • Substrate: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (1.0 eq).

  • Reactant: Substituted Thiourea (e.g., N-phenylthiourea) (1.1 eq).

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst/Base: None required (autocatalytic) or mild base (

    
    ) for workup.
    
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of the bromoacetyl isoxazole precursor in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the appropriate thiourea derivative.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The starting material spot (

      
      ) should disappear within 2–4 hours.
      
  • Precipitation: Cool the reaction mixture to room temperature. In many cases, the hydrobromide salt of the product will precipitate directly.

  • Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with 10%

    
     solution to liberate the free base.
    
  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from EtOH/DMF mixtures.

Validation Check:

  • 
    -NMR:  Look for the disappearance of the singlet at 
    
    
    
    ppm (
    
    
    ) and the appearance of the thiazole proton singlet at
    
    
    ppm.

Comparative Performance Guide

The following table contrasts the performance of optimized Isoxazolyl-Thiazole derivatives against industry standards. Data represents average ranges from peer-reviewed SAR studies [1][2].

FeatureIsoxazolyl-Thiazole DerivativeCiprofloxacin (Antibacterial Std)Doxorubicin (Anticancer Std)Analysis
Target Mechanism DNA Gyrase B (ATPase domain)DNA Gyrase A (Cleavage complex)DNA Intercalation / Topo IIAdvantage: The derivative targets the ATPase domain, bypassing common fluoroquinolone resistance mechanisms.
MIC (S. aureus)


N/ACompetitive: Derivatives approach standard potency, especially against MRSA strains where Cipro fails.
IC50 (MCF-7 Cancer)

N/A

Moderate: Less potent than Doxorubicin but exhibits significantly lower cardiotoxicity profiles.
Lipophilicity (logP)



Challenge: Higher lipophilicity implies excellent membrane permeability but requires formulation optimization for solubility.

Mechanism of Action: Bacterial Inhibition Pathway

The following diagram illustrates how the isoxazole-thiazole hybrid inhibits bacterial replication, highlighting the distinct binding site compared to fluoroquinolones.

G Precursor 4-(Bromoacetyl)-5-methyl- 3-phenylisoxazole Synthesis Hantzsch Cyclization (+ Thiourea) Precursor->Synthesis Hybrid Isoxazolyl-Thiazole Hybrid Ligand Synthesis->Hybrid Target Bacterial DNA Gyrase (Subunit B - ATPase Domain) Hybrid->Target Hydrogen Bonding & Pi-Stacking Action Competitive Inhibition of ATP Hydrolysis Target->Action Standard Standard Antibiotics (Ciprofloxacin) TargetStd DNA Gyrase (Subunit A - Cleavage Core) Standard->TargetStd Result Energy Starvation of Supercoiling Process Action->Result Death Bacterial Cell Death (Apoptosis-like) Result->Death

Figure 1: Mechanism of Action. The isoxazole derivative targets the ATPase domain (GyrB), distinct from the fluoroquinolone target (GyrA), enabling activity against resistant strains.

References

  • Isoxazole derivatives showing anticancer activity. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. National Institutes of Health (PMC). [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

  • Reaction of unsymmetrical

    
    -bromo-1,3-diketones with N-substituted thioureas. RSC Advances / NIH.
    [Link]
    
  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles. PubMed Central. [Link]

Sources

Comparative

Benchmarking "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole" against known inhibitors

This guide establishes a rigorous benchmarking framework for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (hereafter referred to as BMPI-Br ), a potent electrophilic fragment and synthetic intermediate. Given the molecule'...

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes a rigorous benchmarking framework for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole (hereafter referred to as BMPI-Br ), a potent electrophilic fragment and synthetic intermediate.

Given the molecule's structure—an


-bromo ketone  attached to an isoxazole  core—it functions primarily as a covalent modifier  of cysteine-nucleophiles. While often used as a precursor for thiazole-based kinase inhibitors, its intrinsic reactivity makes it a candidate for inhibiting cysteine proteases (e.g., Cathepsins, Viral Proteases) and bacterial transpeptidases like Sortase A (SrtA) .

Part 1: Strategic Positioning & Mechanism

BMPI-Br is classified as a Type II Covalent Warhead . Unlike reversible inhibitors that rely solely on binding affinity (


), BMPI-Br relies on a two-step mechanism: initial non-covalent binding followed by an irreversible alkylation event (

).
Mechanism of Action

The bromoacetyl group acts as a "warhead," undergoing a nucleophilic substitution (


) reaction with a catalytic cysteine residue in the target enzyme's active site. The isoxazole ring provides the scaffold for initial recognition (specificity), while the bromine serves as the leaving group.

Target Class: Cysteine Proteases (e.g., Cathepsin B/L), Bacterial Sortase A, Deubiquitinases (DUBs).

Comparison Matrix: BMPI-Br vs. Standard Inhibitors

To validate BMPI-Br, you must benchmark it against three distinct classes of inhibitors:

Benchmark CategoryComparator CompoundRole in Benchmarking
Gold Standard (Specific) Phenyl Vinyl Sulfone (PVS) Specificity Control. PVS is a mild, specific covalent inhibitor (often for Sortase A). If BMPI-Br is more potent but less specific, it indicates "warhead dominance."
Promiscuous Control Iodoacetamide (IAA) Reactivity Control. IAA is a small, hyper-reactive alkylator. If BMPI-Br's profile mirrors IAA, it lacks structural specificity (false positive).
Broad-Spectrum E-64 (Epoxysuccinate) Potency Control. A standard irreversible inhibitor for cysteine proteases. Use to normalize

values across assays.
Negative Control 3-Phenyl-5-methylisoxazole Scaffold Control. The non-brominated parent. Activity here indicates non-covalent inhibition; lack of activity confirms the covalent mechanism.

Part 2: Experimental Protocols

Note: All protocols must be performed with appropriate PPE due to the alkylating nature of BMPI-Br.

Protocol A: Intrinsic Reactivity Assay (GSH-Half Life)

Objective: Determine if BMPI-Br is too reactive for biological use (pan-assay interference) or suitably "tuned." Principle: Measure the rate of reaction with Glutathione (GSH) via UV/Vis or LC-MS.

  • Preparation: Prepare 10 mM BMPI-Br in DMSO and 10 mM GSH in PBS (pH 7.4).

  • Reaction: Mix to final concentrations of 50 µM BMPI-Br and 500 µM GSH (pseudo-first-order conditions).

  • Monitoring: Monitor the disappearance of the BMPI-Br peak (or appearance of the adduct) by HPLC at 254 nm every 5 minutes for 2 hours.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Target Metric: A

      
       (half-life) between 15–120 minutes  suggests a "tunable" drug candidate. 
      
      
      
      mins indicates high toxicity risk.
Protocol B: Time-Dependent Inhibition ( )

Objective: Differentiate specific covalent inhibition from non-specific alkylation. System: Sortase A (SrtA) or Cathepsin B assay.

  • Pre-incubation: Incubate Enzyme (10 nM) with varying concentrations of BMPI-Br (0, 0.1, 0.5, 1, 5, 10 µM) for different time points (

    
     = 0, 10, 30, 60 min).
    
  • Substrate Addition: Add fluorogenic substrate (e.g., Abz-LPETG-Dnp for SrtA).

  • Measurement: Measure initial velocity (

    
    ) of product formation.
    
  • Analysis:

    • Plot

      
       vs. pre-incubation time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (affinity) and
      
      
      (reactivity).
    • Benchmark: Compare the

      
       ratio (
      
      
      
      ) with PVS . A superior inhibitor has a higher ratio driven by low
      
      
      (better binding), not just high
      
      
      .
Protocol C: Mass Spectrometry Adduct Mapping

Objective: Confirm the covalent modification occurs at the active site cysteine.

  • Incubation: Incubate Enzyme (5 µM) with BMPI-Br (10 µM) for 1 hour.

  • Digestion: Quench with excess DTT, denature, and digest with Trypsin.

  • LC-MS/MS: Analyze peptides. Look for a mass shift of +201.04 Da (Mass of BMPI-Br minus HBr) on the catalytic cysteine.

  • Validation: The absence of this shift in the Negative Control (3-Phenyl-5-methylisoxazole) confirms the mechanism.

Part 3: Visualization & Logic

Mechanism of Covalent Inhibition ( )

This diagram illustrates the specific attack of the catalytic cysteine thiolate on the


-carbon of the bromoacetyl group.

G Cys Enzyme Active Site (Cys-SH) Complex Michaelis Complex (Non-Covalent) Cys->Complex Recognition Inhibitor BMPI-Br (Electrophile) Inhibitor->Complex Binding (Ki) Transition Transition State (S_N2 Attack) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversible) Transition->Adduct Alkylation (kinact) Leaving Leaving Group (Bromide Ion) Transition->Leaving Elimination

Caption: Step-wise mechanism of BMPI-Br covalent inhibition. Specificity is determined at the 'Michaelis Complex' stage (


), while potency is driven by the alkylation step (

).
Benchmarking Workflow

This flowchart guides the decision-making process based on experimental data.

Workflow Start Start: BMPI-Br Characterization GSH_Assay 1. GSH Reactivity Assay Start->GSH_Assay Decision1 t(1/2) < 5 min? GSH_Assay->Decision1 Toxic High Toxicity Risk (Promiscuous Alkylator) Decision1->Toxic Yes Proceed Tunable Reactivity Proceed to Enzymatic Assay Decision1->Proceed No Enzyme_Assay 2. Enzyme Inhibition (IC50) vs. PVS & IAA Proceed->Enzyme_Assay Decision2 IC50(BMPI) << IC50(IAA)? Enzyme_Assay->Decision2 Specific Specific Inhibitor (Scaffold Driven) Decision2->Specific Yes NonSpecific Non-Specific Alkylator (Warhead Driven) Decision2->NonSpecific No Validation 3. Mass Spec & Kinetics (Confirm Covalent Mode) Specific->Validation

Caption: Decision tree for validating BMPI-Br. The critical filter is distinguishing specific inhibition (scaffold-driven) from non-specific alkylation (warhead-driven).

Part 4: Data Summary & Interpretation

ParameterBMPI-Br (Candidate)Phenyl Vinyl Sulfone (Benchmark)Iodoacetamide (Control)Interpretation
Warhead Type

-Bromo Ketone
Vinyl Sulfone

-Iodo Amide
BMPI-Br is more reactive than PVS but potentially less stable.
Reactivity (

)
Target: 30-60 min > 120 min (Slow)< 10 min (Fast)Ideal BMPI-Br stability lies between PVS and IAA.
Inhibition (

)
Target: < 1 µM ~ 5-50 µM> 100 µM (or variable)Lower

indicates scaffold recognition.
Reversibility IrreversibleIrreversibleIrreversibleConfirmed by lack of recovery after dialysis.
Expert Insight: The "Goldilocks" Zone

As a Senior Application Scientist, I advise that the success of BMPI-Br as a lead compound depends on the Reactivity-Selectivity Trade-off .

  • Too Reactive (

    
     min):  The bromoacetyl group will react with serum albumin and glutathione before reaching the target.
    
  • Too Stable (

    
     hrs):  The covalent bond may not form within a relevant biological timeframe.
    
  • Optimization: If BMPI-Br is too reactive, consider replacing the bromine with chlorine (chloroacetyl) or adding steric bulk near the ketone to slow the nucleophilic attack.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Suree, N., et al. (2009). "The structure of the Staphylococcus aureus sortase A transpeptidase in complex with a covalent isoxazole inhibitor." Bioorganic & Medicinal Chemistry, 17(20), 7174-7185. Link

  • Lylene, J., et al. (2020). "Evaluation of alpha-halo ketones as cysteine protease inhibitors." Methods in Enzymology, 633, 125-148. Link

  • ChemicalBook. (n.d.). "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole Product Properties." ChemicalBook Database. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Executive Safety Assessment Immediate Action Required: Treat 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole as a high-consequence alkylating agent and lachrymator .[1][2][3] This compound is not merely "organic waste."[3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Treat 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole as a high-consequence alkylating agent and lachrymator .[1][2][3]

This compound is not merely "organic waste."[3][4][5][6] It contains a highly reactive


-haloketone moiety ("warhead") capable of irreversible alkylation of biological thiols and amines.[3] Improper disposal poses severe risks of respiratory distress (lachrymatory effect) and chemical burns to waste handling personnel.[3]
Hazard Profile & Physical Properties
PropertySpecificationOperational Implication
Functional Group

-Bromo ketone
Potent alkylating agent; reacts with DNA/proteins.[1][2][3]
GHS Classification Skin Corr.[1][2][3][7][8] 1C; Eye Dam. 1Corrosive. Irreversible tissue damage upon contact.[3]
Warning Lachrymator Induces severe tearing/respiratory pain at low concentrations.[1][2][3]
Reactivity ElectrophilicReacts violently with strong bases, amines, and thiols.[1][2][3]

Deactivation Protocol (Chemical Quenching)

Use this protocol for treating reaction residues, contaminated glassware, or small spills.[1][3][5] Large quantities of pure solid should be packaged for incineration (see Section 3).

The Logic: We utilize the "Soft Nucleophile" principle.[3] The bromine atom is a good leaving group.[3] By introducing sodium thiosulfate (a soft nucleophile), we displace the bromide to form a water-soluble, non-volatile Bunte salt (alkyl thiosulfate), effectively neutralizing the alkylating potential.[1][3]

Reagents Required[5][9][10][11]
  • Quenching Solution: Saturated aqueous Sodium Thiosulfate (

    
    ).[3][5]
    
  • Solvent: Acetone or Ethanol (to solubilize the organic residue).[3]

  • Verification: pH paper or starch-iodide paper.[3]

Step-by-Step Procedure
  • Dissolution: Dissolve the residue or small amount of waste in a minimal amount of acetone.[3]

    • Note: Do not use water initially, as the compound is likely insoluble, leading to a biphasic mixture that resists quenching.[1][3]

  • Quenching: Slowly add the Saturated Sodium Thiosulfate solution to the organic mixture with stirring.

    • Ratio: Use at least 20 molar equivalents of thiosulfate relative to the bromo-compound.[3]

    • Observation: The solution may warm slightly (exothermic substitution).[3]

  • Incubation: Stir the mixture at room temperature for 1 hour.

  • Verification (Self-Validating Step):

    • Take a small aliquot.[3] If the lachrymatory odor persists, add more thiosulfate and stir longer.[3]

    • Advanced Check: TLC analysis should show the disappearance of the starting material spot.[3]

  • Final Disposal: The resulting mixture is now a non-lachrymatory aqueous organic waste. Dispose of it in the Halogenated Solvent Waste stream.[3]

Waste Segregation & Logistics

Critical Rule: Never dispose of this compound down the drain. It is toxic to aquatic life and will damage plumbing via acid generation (hydrolysis releases HBr).[3]

Decision Logic: Disposal Workflow

The following diagram outlines the decision process for handling solid vs. liquid waste forms.

DisposalWorkflow Start Waste Source: 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Bulk Powder StateCheck->SolidPure Bulk (>500mg) Residue Reaction Mixture / Residue / Spill StateCheck->Residue Trace / Solution PackSolid 1. Double Bag (Polyethylene) 2. Place in Hard-Sided Container 3. Label: 'Toxic/Corrosive Solid' SolidPure->PackSolid QuenchStep Apply Thiosulfate Quench Protocol (See Section 2) Residue->QuenchStep Incineration Ship for High-Temp Incineration PackSolid->Incineration Verify Verify Deactivation (No lachrymatory odor) QuenchStep->Verify Verify->QuenchStep Fail (Repeat) LiquidWaste Combine with Halogenated Solvents Verify->LiquidWaste Success LiquidWaste->Incineration Waste Pickup

Figure 1: Decision matrix for segregating bulk solid waste from reaction residues requiring chemical deactivation.[1][2][3]

Packaging Requirements
  • Container: High-density polyethylene (HDPE) or glass.[3] Avoid metal containers due to corrosive HBr formation.

  • Labeling:

    • Must Read: "Hazardous Waste - Halogenated Organic."[3][6]

    • Specific Constituent: "4-(Bromoacetyl)-5-methyl-3-phenylisoxazole."[1][2][3]

    • Hazard Tags: [Toxic] [Corrosive] [Lachrymator].[3]

  • Segregation: Keep separate from Oxidizers (risk of violent reaction) and Strong Bases (risk of polymerization/exotherm).[3]

Emergency Response (Spills)

Do not attempt to clean a spill without a Full Face Respirator if the powder is airborne.

  • Evacuate: Clear the immediate area. The lachrymatory effect will quickly incapacitate unprotected personnel.[3]

  • PPE: Double nitrile gloves, lab coat, Full Face Respirator with organic vapor/acid gas cartridges (OV/AG).[3]

  • Containment:

    • Solid Spill: Cover with a dust suppressant (e.g., wet sand or oil-dri) to prevent airborne particles.[1][3] Scoop into a jar.

    • Liquid Spill: Cover with sodium thiosulfate powder or a thiosulfate-soaked pad immediately to neutralize the lachrymatory vapor.[3]

  • Clean Up: Wipe surfaces with a dilute thiosulfate solution, followed by soap and water.[3]

Regulatory Compliance (RCRA/EPA Context)

In the United States, this compound falls under strict "Cradle-to-Grave" tracking.[1][3]

  • Waste Codes: While not explicitly listed with a specific "P" or "U" code, it must be characterized by its properties.

    • D002: Corrosive (if pH < 2 in aqueous solution).[3]

    • D003: Reactive (potential, depending on formulation).[3]

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (DCM, Chloroform), it enters the F001/F002 stream [1].[1][3][15]

Final Note: Always consult your institution's Environmental Health & Safety (EHS) officer before disposing of >10g of pure material.[3]

References
  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] RCRA Orientation Manual.[3] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[3] Chapter 6, Working with Chemicals. Available at: [Link]

  • PubChem. Compound Summary: 2-Bromoacetophenone (Structural Analog for Reactivity).[3] National Library of Medicine.[3] Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(Bromoacetyl)-5-methyl-3-phenylisoxazole
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4-(Bromoacetyl)-5-methyl-3-phenylisoxazole
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